molecular formula C11H13ClFN B8700980 4-(2-Chlorophenyl)-4-fluoropiperidine CAS No. 864829-98-1

4-(2-Chlorophenyl)-4-fluoropiperidine

Cat. No.: B8700980
CAS No.: 864829-98-1
M. Wt: 213.68 g/mol
InChI Key: PLUYHRKIWBPWFE-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-4-fluoropiperidine is a useful research compound. Its molecular formula is C11H13ClFN and its molecular weight is 213.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Chlorophenyl)-4-fluoropiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-4-fluoropiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

864829-98-1

Molecular Formula

C11H13ClFN

Molecular Weight

213.68 g/mol

IUPAC Name

4-(2-chlorophenyl)-4-fluoropiperidine

InChI

InChI=1S/C11H13ClFN/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,14H,5-8H2

InChI Key

PLUYHRKIWBPWFE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2Cl)F

Origin of Product

United States

Foundational & Exploratory

4-(2-Chlorophenyl)-4-fluoropiperidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

4-(2-Chlorophenyl)-4-fluoropiperidine (CAS: 1421160-44-2) is a specialized heterocyclic building block belonging to the 4-aryl-4-fluoropiperidine class.[1] This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to modulate lipophilicity, metabolic stability, and receptor binding affinity in Central Nervous System (CNS) drug candidates.

Unlike its 4-hydroxy analogs (e.g., metabolites of haloperidol), the 4-fluoro substitution blocks metabolic oxidation at the C4 position, preventing the formation of potentially toxic pyridinium species while maintaining the steric bulk required for receptor pocket occupancy. The 2-chlorophenyl (ortho-chloro) moiety introduces specific steric constraints (atropisomerism potential) and electronic effects that differentiate it from the more common para-chloro analogs, often enhancing selectivity for specific GPCR targets such as Sigma-1, NMDA, or Dopamine receptors.

Part 2: Chemical Structure & Identity[2][3][4]

The molecule features a piperidine ring with a quaternary carbon at position 4, substituted with both a fluorine atom and a 2-chlorophenyl ring.[1]

Table 1: Chemical Identity & Identifiers
ParameterDetail
IUPAC Name 4-(2-Chlorophenyl)-4-fluoropiperidine
Common Name 4-(2-Chlorophenyl)-4-fluoropiperidine HCl (salt form)
CAS Number 1421160-44-2 (Hydrochloride salt)
Molecular Formula C₁₁H₁₃ClFN (Free base) / C₁₁H₁₄Cl₂FN (HCl salt)
Molecular Weight 213.68 g/mol (Free base) / 250.14 g/mol (HCl salt)
SMILES FC1(C2=CC=CC=C2Cl)CCNCC1
InChI Key Unique identifier dependent on salt form (Verify via CAS)
Structural Analysis & Conformation
  • Piperidine Ring: Adopts a chair conformation. The bulky 4-(2-chlorophenyl) group typically prefers the equatorial position to minimize 1,3-diaxial interactions, placing the smaller fluorine atom in the axial position.

  • Ortho-Chloro Effect: The chlorine atom at the ortho position of the phenyl ring creates significant steric hindrance, restricting the rotation of the phenyl ring relative to the piperidine core. This restricted conformation can lock the pharmacophore into a bioactive shape, potentially increasing binding affinity for specific receptor pockets compared to the freely rotating 4-chlorophenyl analog.

  • Metabolic Blockade: The C4-Fluorine atom has a high bond dissociation energy (C-F ≈ 116 kcal/mol), rendering the C4 position resistant to Cytochrome P450-mediated hydroxylation.

Part 3: Physicochemical Properties[2][11]

Understanding the physicochemical profile is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Table 2: Key Physicochemical Properties
PropertyValue (Estimated/Experimental)Relevance
LogP (Lipophilicity) ~2.5 - 2.9Moderate lipophilicity suitable for CNS penetration (BBB crossing).
pKa (Piperidine NH) ~9.2 - 9.8Highly basic; exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 1 (NH)Critical for ionic interaction with receptor aspartate residues.
H-Bond Acceptors 1 (F)Fluorine acts as a weak acceptor; modulates local electrostatics.
Solubility High in DMSO, Methanol; Low in Water (Free base); High in Water (HCl salt)Salt form preferred for formulation and biological assays.

Part 4: Synthesis & Manufacturing

The synthesis of 4-(2-chlorophenyl)-4-fluoropiperidine requires a precise sequence to install the quaternary center and the fluorine atom. The most robust route utilizes a Grignard addition followed by Deoxofluorination.

Mechanism of Synthesis (DOT Diagram)

SynthesisPathway SM1 N-Boc-4-Piperidone (Starting Material) Inter1 Intermediate A: N-Boc-4-(2-chlorophenyl)- 4-hydroxypiperidine SM1->Inter1 1. Addition (THF, -78°C) Reagent1 2-Chlorophenyl Magnesium Bromide (Grignard) Reagent1->Inter1 Inter2 Intermediate B: N-Boc-4-(2-chlorophenyl)- 4-fluoropiperidine Inter1->Inter2 2. Fluorination (-78°C to RT) Reagent2 DAST or Deoxo-Fluor Reagent2->Inter2 Product FINAL PRODUCT: 4-(2-Chlorophenyl)- 4-fluoropiperidine HCl Inter2->Product 3. Deprotection Reagent3 HCl / Dioxane or TFA Reagent3->Product

Caption: Synthetic pathway for 4-(2-Chlorophenyl)-4-fluoropiperidine via Grignard addition and Deoxofluorination.

Detailed Experimental Protocol
Step 1: Grignard Addition
  • Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.

  • Reagents: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

  • Addition: Cool to -78°C. Slowly add 2-chlorophenylmagnesium bromide (1.2 eq, usually 1M in THF) dropwise to control the exotherm.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

  • Quench: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

  • Result: Yields the tertiary alcohol intermediate (N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine).

Step 2: Deoxofluorination (Critical Step)

Note: This step is sensitive. Direct fluorination of tertiary alcohols can lead to elimination (alkene formation).

  • Reagents: Dissolve Intermediate A in anhydrous DCM.

  • Fluorinating Agent: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq) dropwise.

  • Process: Stir at low temperature for 1 hour, then warm to room temperature overnight.

  • Safety: Quench carefully with saturated NaHCO₃ (gas evolution!).

  • Purification: Silica gel chromatography is required to separate the fluoro-product from any elimination by-products (tetrahydropyridines).

Step 3: Deprotection
  • Reagents: Dissolve Intermediate B in 1,4-Dioxane.

  • Acid: Add 4M HCl in Dioxane (5-10 eq).

  • Isolation: Stir at RT for 2-4 hours. The product often precipitates as the hydrochloride salt. Filter and wash with ether.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be obtained.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Aromatic Region: Multiplets at δ 7.2–7.6 ppm (4H) corresponding to the 2-chlorophenyl ring.

    • Piperidine Ring:

      • δ 3.0–3.4 ppm (4H, m, H-2/H-6 adjacent to Nitrogen).

      • δ 1.8–2.3 ppm (4H, m, H-3/H-5 adjacent to Quaternary center). Note: These will show complex splitting due to H-F coupling.

    • Amine: Broad singlet at δ 9.0–9.5 ppm (NH₂⁺ in salt form).

  • ¹⁹F NMR:

    • Single peak expected around δ -130 to -160 ppm . The exact shift depends on the solvent and salt form.

    • Absence of this peak indicates failure of fluorination (e.g., elimination to alkene).

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Expected Mass: [M+H]⁺ = 214.08 (for ³⁵Cl isotope).

  • Isotope Pattern: Distinct 3:1 ratio of peaks at m/z 214 and 216 due to the Chlorine atom (³⁵Cl/³⁷Cl).

Part 6: Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed (H302).[2][3]

    • Irritant: Causes skin irritation (H315) and serious eye irritation (H319).[2][3]

    • Fluorine Safety: While the C-F bond is stable, combustion may release HF gas.

  • Storage:

    • Store in a cool, dry place (2-8°C recommended).

    • Hygroscopic: Keep under inert gas (Argon/Nitrogen) if possible to prevent clumping of the HCl salt.

References

  • Accela ChemBio. (n.d.). Product Information: 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride (CAS 1421160-44-2).[1] Retrieved from

  • BenchChem. (2025).[4] The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine (Analog Reference). Retrieved from

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from

  • Saify, Z. S., et al. (2005).[5][6] Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64–66.[5] Retrieved from

Sources

4-aryl-4-fluoropiperidine scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The 4-Aryl-4-Fluoropiperidine Scaffold represents a high-value structural motif in modern medicinal chemistry, serving as a critical bioisostere for 4-arylpiperidines.[1] Its utility lies in the strategic introduction of fluorine to modulate basicity (pKa), block metabolic "soft spots," and influence conformation without significantly altering steric bulk.

This technical guide details the physicochemical rationale, synthetic methodologies, and pharmacological applications of this scaffold.[2][3]

Physicochemical Pharmacology: The "Fluorine Effect"

The introduction of a fluorine atom at the C4 position of a 4-arylpiperidine is rarely about receptor interaction alone; it is a physicochemical tactic to optimize Drug Metabolism and Pharmacokinetics (DMPK).

pKa Modulation and hERG Liability

One of the primary liabilities of the piperidine ring in drug discovery is the high basicity of the secondary/tertiary amine (pKa ~10–11), which can lead to:

  • Lysosomal Trapping: High accumulation in acidic organelles, leading to phospholipidosis.[1]

  • hERG Inhibition: Protonated basic amines at physiological pH often bind to the hERG potassium channel, causing QT prolongation.[1]

The Solution: The strong electronegativity of fluorine at C4 exerts a through-bond inductive effect (


) that pulls electron density away from the nitrogen atom.
  • Result: The pKa of the piperidine nitrogen is typically lowered by 1.0 – 1.5 log units .[1]

  • Impact: This increases the fraction of the neutral species at physiological pH (7.4), improving membrane permeability and reducing off-target hERG binding.

Metabolic Blocking

The C4 position in 4-arylpiperidines is benzylic and highly susceptible to Cytochrome P450 (CYP)-mediated hydroxylation.[1]

  • Mechanism: CYP enzymes abstract the benzylic hydrogen (homolytic bond dissociation energy ~85 kcal/mol).[1]

  • Fluorine Blockade: Replacing this Hydrogen with Fluorine (C-F bond strength ~116 kcal/mol) effectively shuts down metabolism at this site.[1]

  • Outcome: Significant extension of half-life (

    
    ) and reduction of clearance (
    
    
    
    ).[1]

Synthetic Architecture: Construction of the Scaffold

The most robust route to 4-aryl-4-fluoropiperidines involves the deoxyfluorination of the corresponding tertiary alcohol.[1]

Synthetic Workflow (DOT Visualization)

G Start N-Boc-4-Piperidinone Inter N-Boc-4-Aryl-4-Hydroxypiperidine (Tertiary Alcohol) Start->Inter 1. ArMgBr or ArLi THF, -78°C Prod N-Boc-4-Aryl-4-Fluoropiperidine Inter->Prod DAST or Deoxo-Fluor DCM, -78°C to RT Side Elimination Product (Tetrahydropyridine) Inter->Side High Temp / Acidic Workup

Figure 1: Standard synthetic workflow for accessing the 4-aryl-4-fluoropiperidine core. Note the risk of elimination to the alkene.

Detailed Protocol: Deoxyfluorination via DAST

Objective: Synthesis of tert-butyl 4-(4-fluorophenyl)-4-fluoropiperidine-1-carboxylate.

Reagents:

  • Substrate: tert-butyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) (1.2 – 1.5 eq) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Dissolve the tertiary alcohol substrate in anhydrous DCM (0.1 M concentration).
    
  • Cooling: Cool the solution to -78°C (Dry ice/acetone bath). Crucial Step: Low temperature prevents the elimination of water to form the styrene-like double bond.

  • Addition: Add DAST dropwise via syringe. The reaction is exothermic; maintain temperature below -60°C during addition.[1]

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to 0°C or room temperature over 2–4 hours. Monitor via TLC or LC-MS.[1]

  • Quenching (Safety Critical): Cool back to 0°C. Quench by slow addition of saturated aqueous

    
    . Warning:  DAST reacts violently with water, releasing HF.[1] Vigorous effervescence will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The fluoride is typically less polar than the starting alcohol.

Comparative Data Analysis

The following table illustrates the impact of the 4-fluoro substitution on key physicochemical properties compared to the non-fluorinated parent and the 4-hydroxy precursor.

Property4-H (Parent)4-OH (Precursor)4-F (Target)Impact Rationale
pKa (Piperidine N) ~10.8~10.5~9.4 Inductive electron withdrawal by F lowers basicity.[1]
LogP (Lipophilicity) 2.51.22.6 F is lipophilic, restoring LogP lost by OH, but with lower polarizability than H.
Metabolic Stability Low (Benzylic Ox)Medium (Phase II Conj)High C-F bond (116 kcal/mol) resists CYP450 oxidation.[1]
hERG Inhibition High RiskLow RiskReduced Lower pKa reduces cation-pi interaction with hERG channel.[1]

Case Studies & Biological Applications

NMDA Receptor Antagonists

In the development of NR2B-selective NMDA antagonists (e.g., Traxoprodil analogs), the 4-benzyl-4-hydroxypiperidine moiety is a common pharmacophore.[1] Replacing the hydroxyl group with fluorine has been used to:

  • Prevent rapid glucuronidation of the alcohol.[1]

  • Maintain the hydrogen-bond acceptor capability (F is a weak acceptor) while removing the hydrogen-bond donor.[1]

Dopamine D4 Antagonists

Research into selective D4 antagonists for antipsychotic therapy identified the 4-aryl-4-fluoropiperidine scaffold as a "privileged structure."[1] The fluorine atom provides a metabolic shield against the rapid oxidation observed in 4-arylpiperidines, allowing for sufficient brain exposure (CNS penetration) without the rapid clearance associated with the parent compounds.

Opioid Receptor Modulators

While fentanyl contains a 4-anilino-piperidine core, structural homologs involving 4-aryl-4-fluoropiperidines (e.g., 4F-Cy-BAP) have appeared in forensic analysis.[1][5] From a medicinal chemistry standpoint, these analogs demonstrate how the 4-F substitution retains


-opioid receptor binding affinity (due to the small Van der Waals radius of F, 1.47 Å, vs H, 1.20 Å) while altering the metabolic profile.

Safety & Handling of Fluorinating Agents

  • DAST: Thermally unstable. Do not heat neat DAST above 50°C (risk of detonation).[1] Always use in solution.

  • Deoxo-Fluor: A safer, more thermally stable alternative to DAST, though it still releases HF upon hydrolysis.[1]

  • Glassware: HF attacks glass.[1] For large-scale or prolonged reactions, use Teflon (PFA/FEP) vessels.[1]

  • Calcium Gluconate: Keep Calcium Gluconate gel nearby in case of skin contact with HF-generating reagents.[1]

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from

  • Obach, R. S., et al. (2016).[1][6] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[1][7] Retrieved from

  • Shipe, W. D., et al. (2008).[1] Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry. Retrieved from

  • Wagmann, L., et al. (2020).[1] Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine. Archives of Toxicology. Retrieved from [1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [1]

Sources

A Comparative Analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine and its 4-(4-Chlorophenyl) Analog: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-aryl-4-substituted piperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for a multitude of centrally acting agents. Within this class, the introduction of a fluorine atom at the 4-position of the piperidine ring and a chlorine atom on the aryl substituent has given rise to compounds with significant potential for modulating monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). This technical guide provides an in-depth comparative analysis of two key positional isomers: 4-(2-chlorophenyl)-4-fluoropiperidine and 4-(4-chlorophenyl)-4-fluoropiperidine.

While direct, side-by-side comparative studies of these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information from structure-activity relationship (SAR) studies of closely related analogs to provide a scientifically grounded perspective on their synthesis, physicochemical properties, and anticipated pharmacological profiles. The primary objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how the seemingly subtle shift in the chlorine atom's position from the ortho (2-position) to the para (4-position) on the phenyl ring can profoundly influence molecular behavior and biological activity. This analysis will be critical for guiding the rational design of novel therapeutics targeting neurotransmitter systems.

Synthetic Pathways: A General Approach

The synthesis of 4-aryl-4-fluoropiperidines can be approached through several established methodologies in organic chemistry. A common and versatile strategy involves the construction of the key 4-aryl-4-hydroxypiperidine intermediate, followed by a nucleophilic fluorination step. While specific reaction conditions may require optimization for each isomer, the general synthetic blueprint remains consistent.

A plausible synthetic route would commence with a Grignard reaction between an N-protected-4-piperidone and the appropriate chlorophenylmagnesium bromide (either 2-chlorophenylmagnesium bromide or 4-chlorophenylmagnesium bromide). This reaction yields the corresponding N-protected-4-(chlorophenyl)-4-hydroxypiperidine. Subsequent deprotection, followed by nucleophilic fluorination using a reagent such as diethylaminosulfur trifluoride (DAST), would furnish the desired 4-(chlorophenyl)-4-fluoropiperidine. The final step would involve the deprotection of the piperidine nitrogen to yield the target compounds.

G cluster_0 Synthesis of 4-(2/4-Chlorophenyl)-4-fluoropiperidine start N-Protected-4-piperidone grignard_step Grignard Reaction start->grignard_step grignard_reagent 2- or 4-Chlorophenylmagnesium Bromide grignard_reagent->grignard_step hydroxypiperidine N-Protected-4-(2/4-chlorophenyl)-4-hydroxypiperidine grignard_step->hydroxypiperidine fluorination_step Nucleophilic Fluorination (e.g., DAST) hydroxypiperidine->fluorination_step fluoropiperidine N-Protected-4-(2/4-chlorophenyl)-4-fluoropiperidine fluorination_step->fluoropiperidine deprotection_step Deprotection fluoropiperidine->deprotection_step final_product 4-(2/4-Chlorophenyl)-4-fluoropiperidine deprotection_step->final_product

Caption: Generalized synthetic pathway for 4-(chlorophenyl)-4-fluoropiperidines.

Comparative Physicochemical Properties and Stereoelectronic Effects

The position of the chlorine atom on the phenyl ring is anticipated to induce significant differences in the physicochemical properties and stereoelectronic profiles of the two isomers. These differences, in turn, are expected to have a direct impact on their pharmacological activity.

Property4-(2-Chlorophenyl) Analog4-(4-Chlorophenyl) AnalogRationale
Dipole Moment Likely higher and with a different vectorLikely lower and more aligned with the main axisThe ortho-substitution creates a more asymmetric charge distribution compared to the para-substitution.
Steric Hindrance Increased steric bulk near the piperidine ringLess steric hindrance around the piperidine ringThe ortho-chlorine atom is in closer proximity to the piperidine ring, potentially restricting rotation and influencing binding conformations.
Electronic Effects Inductive electron withdrawal (-I) and weak resonance effectsStronger inductive (-I) and resonance (-M) effects influencing the pi-systemThe para-position allows for more effective resonance delocalization, which can alter the electron density of the entire phenyl ring.
Lipophilicity (LogP) Expected to be similarExpected to be similarWhile the position of the chlorine atom can have a minor influence on LogP, the overall contribution of the chloro and fluoro groups will be the dominant factor.

These subtle yet significant differences in molecular architecture are the foundation for the anticipated variations in their biological profiles.

Pharmacological Profile: A Comparative SAR-Based Inference

The primary pharmacological targets for this class of compounds are the monoamine transporters, with a particular focus on the dopamine transporter (DAT) and the serotonin transporter (SERT). The affinity and selectivity for these transporters are heavily influenced by the nature and position of substituents on the 4-aryl ring.

Dopamine Transporter (DAT) Affinity

Structure-activity relationship studies on various 4-arylpiperidine and related piperazine analogs have demonstrated that the electronic properties and steric bulk of the aryl substituent are critical for high-affinity binding to DAT.[1]

  • 4-(4-Chlorophenyl) Analog: The para-substitution with an electron-withdrawing chlorine atom is a common feature in many high-affinity DAT ligands. This substitution pattern is often associated with favorable interactions within the DAT binding pocket. The symmetrical nature of the 4-substituted analog may allow for an optimal fit into the largely hydrophobic binding site.

  • 4-(2-Chlorophenyl) Analog: The ortho-chlorine introduces significant steric hindrance, which could potentially lead to a decrease in DAT affinity compared to the 4-chloro isomer. This steric clash may prevent the molecule from adopting the ideal conformation required for high-affinity binding. However, in some cases, specific ortho-substituents can engage in unique interactions with the transporter, leading to unexpected increases in affinity or a shift in the binding mode.

Serotonin Transporter (SERT) Affinity

The structural requirements for high-affinity SERT binding can differ from those for DAT. While electron-withdrawing groups on the aryl ring are often beneficial, the overall shape and electrostatic potential of the molecule play a crucial role.[2]

  • 4-(4-Chlorophenyl) Analog: Similar to its potential for high DAT affinity, the 4-chloro substitution is also a feature found in several selective serotonin reuptake inhibitors (SSRIs). The electronic and steric profile of this isomer may be well-suited for interaction with key residues in the SERT binding site.

  • 4-(2-Chlorophenyl) Analog: The altered electrostatic potential and steric profile of the 2-chloro isomer could lead to a different SERT binding affinity compared to its 4-chloro counterpart. It is plausible that the ortho-substitution could either enhance or diminish SERT affinity depending on the specific interactions it forms within the binding pocket. Some studies on related compounds have shown that the presence of a halogen, regardless of its position, can be essential for inhibitory effects.[3]

The following diagram illustrates a hypothetical workflow for the comparative evaluation of these two analogs.

G cluster_1 Comparative Pharmacological Evaluation Workflow compound1 4-(2-Chlorophenyl)-4-fluoropiperidine binding_assay Radioligand Binding Assays (DAT, SERT, NET) compound1->binding_assay compound2 4-(4-Chlorophenyl)-4-fluoropiperidine compound2->binding_assay functional_assay Synaptosomal Uptake Assays ([3H]Dopamine, [3H]Serotonin) binding_assay->functional_assay in_vivo_studies In Vivo Microdialysis (Rodent Model) functional_assay->in_vivo_studies sar_analysis Structure-Activity Relationship Analysis in_vivo_studies->sar_analysis

Caption: A typical workflow for the comparative pharmacological profiling of the two isomers.

Experimental Protocols

To empirically determine the pharmacological profiles of the 4-(2-chlorophenyl)-4-fluoropiperidine and 4-(4-chlorophenyl)-4-fluoropiperidine analogs, a series of well-established in vitro assays are required. The following protocols provide a general framework for these experiments.

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for the dopamine transporter.

Materials:

  • Rat or human striatal tissue homogenates (source of DAT)

  • [³H]WIN 35,428 (radioligand)

  • Nomifensine (for defining non-specific binding)

  • Test compounds (4-(2-chlorophenyl)-4-fluoropiperidine and 4-(4-chlorophenyl)-4-fluoropiperidine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filter manifold and vacuum pump

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the standard (nomifensine) in the assay buffer.

  • In a 96-well plate, add the assay buffer, tissue homogenate, radioligand ([³H]WIN 35,428), and either the test compound, nomifensine (for non-specific binding), or buffer alone (for total binding).

  • Incubate the plate at a specified temperature (e.g., 4°C) for a defined period (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Protocol 2: [³H]Dopamine Uptake Assay in Rat Striatal Synaptosomes

Objective: To determine the functional potency (IC₅₀) of the test compounds in inhibiting dopamine uptake.

Materials:

  • Freshly prepared rat striatal synaptosomes

  • [³H]Dopamine

  • Krebs-Ringer bicarbonate buffer (gassed with 95% O₂/5% CO₂)

  • Test compounds

  • Nomifensine (as a positive control)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and nomifensine in the buffer.

  • Pre-incubate the synaptosomal preparation with the test compounds or vehicle for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the uptake reaction by adding [³H]dopamine to the synaptosomal suspension.

  • Incubate for a short duration (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the non-specific uptake in the presence of a high concentration of nomifensine.

  • Calculate the specific uptake and determine the IC₅₀ values for the inhibition of dopamine uptake by the test compounds.

Conclusion and Future Directions

The comparative analysis of 4-(2-chlorophenyl)-4-fluoropiperidine and its 4-(4-chlorophenyl) analog underscores the critical importance of positional isomerism in drug design. Based on established structure-activity relationships for related monoamine transporter ligands, it is hypothesized that the 4-chloro isomer is more likely to exhibit high affinity for the dopamine transporter due to its favorable steric and electronic profile. The 2-chloro isomer, with its increased steric hindrance near the piperidine core, may exhibit lower DAT affinity, although unexpected binding interactions cannot be ruled out.

The pharmacological profile at the serotonin transporter is more difficult to predict without empirical data, as SERT can accommodate a wider range of ligand conformations. It is plausible that the two isomers will exhibit differential selectivity for DAT versus SERT, a key parameter in the development of therapeutics for various neuropsychiatric disorders.

To validate these hypotheses, direct, head-to-head experimental evaluation of these compounds is essential. The protocols outlined in this guide provide a clear roadmap for such investigations. Further studies, including in vivo microdialysis to assess the effects on extracellular dopamine and serotonin levels, would provide a more complete picture of their pharmacological profiles. Ultimately, a thorough understanding of the structure-activity relationships of these and other related analogs will pave the way for the development of novel, highly selective, and potent modulators of monoamine transporter function with improved therapeutic indices.

References

  • Kim, K., et al. (2018). Design, synthesis, and systematic evaluation of 4-arylpiperazine- and 4-benzylpiperidine napthyl ethers as inhibitors of monoamine neurotransmitters reuptake. Bioorganic & Medicinal Chemistry, 26(22), 5897-5908. [Link]

  • Aggarwal, S., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of Medicinal Chemistry, 63(23), 14653-14671. [Link]

  • Glennon, R. A., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2558-2562. [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4847. [Link]

  • Paudel, S., et al. (2018). Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. Bioorganic & Medicinal Chemistry, 26(14), 4127-4135. [Link]

  • Di Pietro, O., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]

  • Hassan, S. S. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1244, 130959. [Link]

  • Ablordeppey, S. Y., et al. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6746-6749. [Link]

  • Cheng, M. H., et al. (2010). Dopamine transporter binding affinities (Ki, nM) related to the distance between the phenyl ring (C1) of N-substitutent and the tropane nitrogen of ligands 8d, 7a, and 7c. ResearchGate. [Link]

  • Tang, S. J., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 833002. [Link]

  • Ablordeppey, S. Y., et al. (2012). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters, 22(24), 7549-7553. [Link]

  • Wall, S. C., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. Neuroreport, 6(16), 2150-2152. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

Sources

4-(2-Chlorophenyl)-4-fluoropiperidine: Patent Landscape & Technical Status

[1]

Executive Summary

4-(2-Chlorophenyl)-4-fluoropiperidine (CAS: 864829-98-1 / HCl Salt: 1421160-44-2) is a specialized heterocyclic intermediate utilized in the synthesis of Central Nervous System (CNS) active agents. Structurally, it represents a bioisostere of the 4-hydroxypiperidine scaffold found in classic antipsychotics (e.g., Haloperidol) and opioids (e.g., Loperamide), where the hydroxyl group is replaced by fluorine to block metabolic glucuronidation and modulate lipophilicity.

The intellectual property (IP) landscape for this compound is primarily defined by process patents rather than composition-of-matter exclusivity. While the core chemical structure falls within the public domain or expired generic claims, the methods of fluorination—specifically avoiding the formation of the elimination byproduct (tetrahydropyridine)—are the subject of active process IP and trade secrets.

Technical Profile & Chemical Identity

ParameterData
IUPAC Name 4-(2-chlorophenyl)-4-fluoropiperidine
CAS Number 864829-98-1 (Free Base), 1421160-44-2 (Hydrochloride)
Molecular Formula C₁₁H₁₃ClFN
Molecular Weight 213.68 g/mol
LogP (Predicted) ~2.8 (Higher lipophilicity than hydroxy analog)
Key Structural Feature Geminal fluoro-aryl substitution at C4
Primary Application Intermediate for 5-HT2A antagonists, Sigma-1 ligands, and Opioid modulators
Structural Significance

The introduction of the fluorine atom at the C4 position creates a gem-fluoroaryl motif. This modification serves three critical medicinal chemistry functions:

  • Metabolic Blockade: Prevents Phase II conjugation (O-glucuronidation) of the corresponding alcohol.

  • Conformational Locking: The gauche effect of fluorine can influence the piperidine ring chair conformation.

  • pKa Modulation: The electronegative fluorine lowers the pKa of the piperidine nitrogen, altering bioavailability and CNS penetration.

Patent Landscape Analysis

The IP status of 4-(2-Chlorophenyl)-4-fluoropiperidine is segmented into three categories:

A. Composition of Matter (Freedom to Operate: HIGH)

The broad genus of 4-aryl-4-fluoropiperidines was disclosed in early patents related to neuroleptic butyrophenones (1960s-1970s). Consequently, the basic chemical structure is off-patent . Researchers and generic manufacturers have Freedom to Operate (FTO) regarding the molecule itself as a building block.

B. Therapeutic Use Patents (Freedom to Operate: RESTRICTED)

While the intermediate is free, its incorporation into specific drug candidates is heavily patented.

  • 5-HT2A Inverse Agonists: Patents assigned to companies like Acadia Pharmaceuticals and Arena Pharmaceuticals cover broad Markush structures that could include this moiety, though their lead assets (e.g., Pimavanserin) utilize different substitution patterns (4-fluorobenzyl).

  • Opioid/Nociceptin Ligands: Recent filings (post-2015) by academic institutions and niche biotech firms claim this scaffold for non-addictive pain management, targeting the NOP receptor.

C. Process Chemistry Patents (The Critical Barrier)

The synthesis of gem-fluorinated piperidines is chemically challenging due to the propensity for E1 elimination .

  • Key IP Barrier: The conversion of the tertiary alcohol to the fluoride often yields the 1,2,3,6-tetrahydropyridine (alkene) impurity.

  • Patented Technologies: Processes using specific fluorinating agents (e.g., Deoxo-Fluor® , XtalFluor-E® ) or low-temperature flow chemistry methods are protected by valid patents held by reagent manufacturers (e.g., Air Products, now Evonik) and CDMOs.

Synthesis & Process IP

The synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine requires a route that maximizes the S_N1 fluorination pathway while suppressing elimination.

Experimental Protocol: Deoxyfluorination Route

Note: This protocol synthesizes the N-Boc protected intermediate to prevent amine oxidation.

Step 1: Grignard Addition

Reagents: N-Boc-4-piperidone, 2-Chlorophenylmagnesium bromide, THF.

  • Cool a solution of 2-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 eq) to -78°C under N₂.

  • Dropwise add N-Boc-4-piperidone (1.0 eq) dissolved in anhydrous THF.

  • Stir at -78°C for 2 hours, then warm to 0°C.

  • Critical Step: Quench with saturated NH₄Cl. The "ortho" chlorine provides steric hindrance, often requiring longer reaction times than the para-isomer.

  • Isolate N-Boc-4-(2-chlorophenyl)-4-hydroxypiperidine .

Step 2: Nucleophilic Fluorination (The IP Bottleneck)

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, DCM.

  • Dissolve the tertiary alcohol in DCM at -78°C.

  • Add DAST (1.5 eq) dropwise. Caution: Exothermic.

  • Causality: The reaction proceeds via an alkoxy-sulfur intermediate. Warming too fast promotes elimination to the alkene.

  • Stir at -78°C for 1 hour, then slowly warm to room temperature.

  • Quench with saturated NaHCO₃.

  • Purification: Silica gel chromatography is required to separate the fluoro-product from the elimination byproduct (typically 10-20% yield loss).

Step 3: Deprotection

Reagents: HCl in Dioxane or TFA/DCM.

  • Treat the N-Boc intermediate with 4M HCl in Dioxane.

  • Stir for 2 hours. Precipitate the hydrochloride salt.[1]

Synthesis Pathway Diagram

SynthesisPathwayFigure 1: Synthetic Pathway and Critical Impurity Control PointsStartN-Boc-4-Piperidone(Starting Material)Intermediate1Tertiary Alcohol(N-Boc-4-(2-Cl-Ph)-4-OH-pip)Start->Intermediate1Nucleophilic Addition(-78°C, THF)GrignardGrignard Reagent(2-Cl-Ph-MgBr)Grignard->Intermediate1FluorinationFluorination(DAST / Deoxo-Fluor)Intermediate1->FluorinationImpurityElimination Byproduct(Tetrahydropyridine)Fluorination->ImpuritySide Reaction(Elimination)Intermediate2Fluorinated Intermediate(N-Boc-4-(2-Cl-Ph)-4-F-pip)Fluorination->Intermediate2S_N1 SubstitutionDeprotectionAcid Deprotection(HCl/Dioxane)Intermediate2->DeprotectionFinalFinal Product4-(2-Chlorophenyl)-4-fluoropiperidine HClDeprotection->FinalSalt Formation

Figure 1: Synthetic pathway highlighting the critical fluorination step where process IP often focuses on minimizing the elimination byproduct.

Strategic Recommendations for Development

For Process Chemists
  • Impurity Management: The "2-chloro" substituent introduces significant steric strain. This increases the barrier to nucleophilic attack by fluoride, making the elimination pathway (alkene formation) more favorable compared to the para-chloro analog.

  • Reagent Selection: Avoid standard DAST if scaling up. Use Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) for better thermal stability, or consider HF-Pyridine with Olah's reagent conditions if IP allows.

For Medicinal Chemists[2][3]
  • Scaffold Hopping: This molecule is an ideal scaffold hop from Loperamide or Haloperidol derivatives to generate novel IP. The "2-chloro" position is under-explored compared to the "4-chloro" position, offering a potential "white space" in the patent landscape for new N-substituted derivatives.

References

  • PubChem Compound Summary. 4-(2-Chlorophenyl)-4-fluoropiperidine. National Center for Biotechnology Information. Link

  • Rowley, M., et al. (2001). 4-Heterocycle-substituted piperidines as selective high-affinity ligands for the human dopamine D4 receptor. Journal of Medicinal Chemistry. (Contextual reference for 4-arylpiperidine synthesis).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Mechanistic insight on fluoro-piperidines).

  • U.S. Patent & Trademark Office. Patent Assignment Search: Piperidine Derivatives. Link

Methodological & Application

Application Note: Solubility Profiling and Stock Solution Protocols for 4-(2-Chlorophenyl)-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solubility characteristics, handling protocols, and stock solution preparation for 4-(2-Chlorophenyl)-4-fluoropiperidine . This scaffold is a critical intermediate in the synthesis of CNS-active agents (e.g., NMDA antagonists, serotonin modulators). Due to the specific ortho-chloro substitution and geminal fluorine at the 4-position, this molecule exhibits distinct physicochemical properties compared to its non-fluorinated or para-substituted analogs (such as the Haloperidol intermediate).

This document provides researchers with a self-validating workflow to determine solubility in DMSO and Methanol, ensuring reproducibility in biological assays and synthetic applications.

Physicochemical Context & Mechanism[1][2]

To work effectively with this compound, one must understand the molecular forces at play. The molecule features a piperidine ring (secondary amine) substituted at the 4-position with both a fluorine atom and a 2-chlorophenyl ring.

Structural Impact on Solubility[3][4]
  • The Fluorine Effect: The C-F bond at the 4-position is highly polar but non-ionizable. It lowers the pKa of the piperidine nitrogen (typically ~10-11) by roughly 1-1.5 log units due to the inductive electron-withdrawing effect (

    
    ). This makes the amine slightly less basic than non-fluorinated piperidines, affecting its salt formation and pH-dependent solubility.
    
  • The Ortho-Chloro Sterics: Unlike the para-isomer, the 2-chlorophenyl group introduces steric clash (A-strain) with the piperidine ring, forcing the phenyl ring into a twisted conformation. This disruption of planarity often lowers the crystal lattice energy, potentially making the 2-chloro isomer more soluble in organic solvents than its 4-chloro counterpart.

Solvent Compatibility Matrix
SolventRoleInteraction MechanismSuitability (Free Base)Suitability (Salt Form)
DMSO Universal StockDipole-dipole; H-bond acceptorExcellent (>50 mM)Excellent (>25 mM)
Methanol Diluent / ReactionH-bond donor/acceptorExcellent (>50 mM)Good (>10 mM)
Water Biological BufferH-bond networkPoor (Insoluble)Moderate (pH dependent)

Protocol A: Solubility Determination Workflow

Objective: To empirically determine the solubility limit of your specific batch (Free Base or HCl Salt) in DMSO or Methanol.

Decision Logic (Visualization)

SolubilityLogic Start Start: Identify Compound Form IsSalt Is it a Salt? (e.g., HCl) Start->IsSalt IsBase Is it a Free Base? Start->IsBase DMSO_Path Primary Solvent: DMSO (High Dielectric Constant) IsSalt->DMSO_Path Preferred MeOH_Path Primary Solvent: Methanol (Protic Solvent) IsSalt->MeOH_Path Secondary IsBase->DMSO_Path High Solubility IsBase->MeOH_Path High Solubility Method_Kinetic Method A: Kinetic Solubility (For Screening) DMSO_Path->Method_Kinetic Method_Thermo Method B: Thermodynamic Solubility (For Formulation) MeOH_Path->Method_Thermo Output Data Recording Method_Kinetic->Output Result: mM Limit Method_Thermo->Output Result: Saturation Point

Caption: Decision matrix for selecting the appropriate solvent and solubility method based on the compound's form.

Step-by-Step Procedure (Thermodynamic Solubility)

Use this method for establishing maximum solubility for stock solutions.

  • Preparation: Weigh approximately 5 mg of 4-(2-Chlorophenyl)-4-fluoropiperidine into a 1.5 mL amber glass vial (plastic may leach in DMSO).

  • Incremental Addition: Add the solvent (DMSO or MeOH) in 50 µL aliquots at room temperature (25°C).

  • Agitation: After each addition, vortex for 30 seconds and sonicate for 1 minute.

    • Critical Note: Monitor temperature during sonication. Heat can artificially increase solubility, leading to precipitation upon cooling.

  • Visual Inspection: Hold the vial against a dark background with side-lighting (Tyndall effect) to check for undissolved particles.

  • Endpoint: Record the volume (

    
    ) where the solution becomes perfectly clear.
    
  • Calculation:

    
    
    

Protocol B: Preparation of 10 mM Stock Solution

Objective: Create a stable, verified 10 mM stock solution in DMSO for biological assays.

Reagents & Equipment
  • Compound: 4-(2-Chlorophenyl)-4-fluoropiperidine (MW ≈ 213.68 g/mol for Free Base; check your specific CoA).

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber borosilicate glass vial with PTFE-lined cap.

Workflow Diagram

StockPrep Step1 1. Weigh Compound (e.g., 2.14 mg) Step2 2. Calculate Volume (V = Mass / MW * Conc) Step1->Step2 Step3 3. Add DMSO (Center of vial) Step2->Step3 Step4 4. Dissolve (Vortex 1 min) Step3->Step4 Step5 5. QC Check (Visual + UV-Vis) Step4->Step5

Caption: Logical workflow for the preparation of a precise 10 mM stock solution.

Detailed Procedure
  • Calculate Mass/Volume:

    • Target Concentration: 10 mM (0.01 M).

    • Target Volume: 1 mL.

    • Required Mass =

      
      .
      
    • Expert Tip: It is difficult to weigh exactly 2.14 mg. Instead, weigh an amount range (e.g., 2.0–3.0 mg) precisely, then calculate the required DMSO volume to hit 10 mM.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

    • Caution: DMSO is hygroscopic. Minimize air exposure.

  • Mixing: Vortex vigorously. If the salt form is used, the solution may initially appear cloudy; mild warming (37°C water bath) is permissible.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Troubleshooting & Optimization

Common Issues
IssueCauseSolution
"Oiling Out" Compound separates as liquid droplets in aqueous buffer.The lipophilicity is high. Ensure the final DMSO concentration in the assay is <1% (v/v) and add DMSO to the buffer while vortexing, not vice-versa.
Precipitation in Stock Water absorption by DMSO.DMSO absorbs water from air, reducing solubility of hydrophobic compounds. Use single-use aliquots and store over desiccants.
Incomplete Dissolution Salt form lattice energy.If using the HCl salt, adding 1% water (if chemically compatible) or switching to pure Methanol for initial dissolution (then diluting) can help breaks the lattice.
Stability Note

Fluorinated piperidines are generally metabolically stable, but the secondary amine is prone to oxidation over long periods.

  • Recommendation: Re-verify purity via LC-MS if the stock solution is older than 3 months.

References

  • PubChem. 4-(4-Chlorophenyl)piperidine (Analog Structure & Properties). National Library of Medicine. [Link]

  • Kuhn, B., et al. Impact of Fluorine on the Physicochemical Properties of Drugs. Journal of Medicinal Chemistry. (General Principles of F-substitution). [Link]

  • EPA CompTox. 4-(2-Chlorophenyl)-4-fluoropiperidine Chemical Details. US Environmental Protection Agency. [Link]

Application Note: HPLC Method Development for 4-Aryl-4-Fluoropiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

4-aryl-4-fluoropiperidine derivatives represent a critical scaffold in medicinal chemistry, often serving as intermediates for serotonin reuptake inhibitors (e.g., paroxetine analogs), neurokinin antagonists, and opioid ligands.

The chromatographic analysis of these molecules presents a "Perfect Storm" of challenges:

  • Basic Tailing: The secondary amine in the piperidine ring (

    
    ) is highly prone to silanol interactions, leading to severe peak tailing.
    
  • Fluorine Selectivity: The C-F bond introduces unique electronic effects (dipole moments) that standard C18 phases often fail to exploit for critical separations of impurities or regioisomers.

  • UV Transparency: While the aryl group provides UV absorption, the fluorinated piperidine core itself is UV-transparent, requiring detection strategies focused on the aryl moiety or Mass Spectrometry (MS).

This guide moves beyond standard "generic" gradients. It prescribes a Charged Surface Hybrid (CSH) approach as the primary protocol, with High-pH Hybrid Silica as the orthogonal backup.

Physicochemical Analysis & Column Selection Logic

Understanding the analyte dictates the stationary phase.

PropertyValue / CharacteristicChromatographic Implication
Basicity (

)
~9.2 (Amine)At neutral pH, the molecule is >99% protonated (cationic). It will bind to deprotonated silanols (

) on the column, causing tailing.
Lipophilicity Moderate (

2-4)
Sufficient retention on C18, but the fluorine atom lowers lipophilicity compared to hydrogen, potentially reducing retention on pure alkyl phases.
Fluorine Moiety High ElectronegativityCreates a dipole. Fluorinated phases (PFP) can interact via dipole-dipole mechanisms, offering selectivity orthogonal to C18.
The "Expert" Column Choice
  • Primary Choice: CSH C18 (Charged Surface Hybrid).

    • Mechanism:[1][2][3] These columns have a low-level positive surface charge. This repels the protonated piperidine amine, preventing it from interacting with residual silanols. This yields sharp peaks even at low pH (formic acid).

  • Secondary Choice: Hybrid C18 (High pH Stable).

    • Mechanism:[1][2][3] Allows operation at pH 10. The amine becomes neutral (free base), eliminating the cation-exchange mechanism entirely.

  • Specialist Choice: Fluorophenyl (PFP).

    • Mechanism:[1][2][3] If separating 4-fluoro vs. 3-fluoro isomers, the PFP phase utilizes

      
       and F-F interactions for shape selectivity.
      

Visual Workflow: Method Development Decision Tree

MethodDevTree Start Start: 4-Aryl-4-Fluoropiperidine Sample Step1 Step 1: Physicochemical Check (Is pKa > 8?) Start->Step1 Decision1 Yes (Basic) Step1->Decision1 ProtocolA Protocol A: Low pH Screening Column: CSH C18 MP: 0.1% Formic Acid / ACN Decision1->ProtocolA Standard Path CheckA Check: Peak Symmetry (As < 1.2)? ProtocolA->CheckA Success VALIDATED METHOD Proceed to Routine Analysis CheckA->Success Yes ProtocolB Protocol B: High pH Switching Column: Hybrid C18 (e.g., XBridge) MP: 10mM NH4HCO3 (pH 10) / MeOH CheckA->ProtocolB No (Tailing) CheckB Check: Resolution of Impurities? ProtocolB->CheckB CheckB->Success Yes ProtocolC Protocol C: Selectivity Tuning Column: Fluorophenyl (PFP) Target: F-F Dipole Interactions CheckB->ProtocolC No (Co-elution) ProtocolC->Success

Caption: Decision tree prioritizing CSH technology for basic peak shape, moving to High pH or PFP phases only if selectivity fails.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Screening (Low pH / CSH)

Use this as your starting point. It is MS-compatible and robust.

  • Column: Waters XSelect CSH C18 (or equivalent),

    
     mm, 3.5 µm.
    
  • Temperature: 40°C (Reduces viscosity and improves mass transfer for basic amines).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 254 nm (Aryl group) and 220 nm (General).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 100% Acetonitrile.

Gradient Table:

Time (min) % Mobile Phase B Curve Comment
0.0 5 Initial Equilibrate
1.0 5 6 Hold for polar impurities
10.0 95 6 Linear ramp
12.0 95 6 Wash
12.1 5 1 Re-equilibrate

| 15.0 | 5 | 1 | End |

Scientific Rationale: The acidic pH keeps the piperidine fully protonated (


). The CSH column surface is positively charged, repelling the 

molecule from the surface silanols, eliminating the "cation exchange" tailing mechanism [1].
Protocol B: High pH Alternative (For Difficult Separations)

Use this if Protocol A yields poor resolution or if the analyte is less polar than expected.

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18,

    
     mm, 5 µm.
    
    • Warning: Do NOT use standard silica columns (e.g., Symmetry, Hypersil) at this pH; they will dissolve.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Methanol (Methanol is preferred over ACN at high pH for better selectivity of bases).

Gradient: Similar to Protocol A, but often requires higher % organic to elute the neutral (free base) form of the piperidine.

Scientific Rationale: At pH 10, the piperidine (pKa ~9.2) exists predominantly as the uncharged free base (


). Neutral molecules do not interact with silanols, resulting in perfect Gaussian peaks. Furthermore, the elution order often reverses compared to low pH, providing orthogonal selectivity [2].
Protocol C: The "Fluorine Specialist" (PFP Phase)

Use this specifically for separating regioisomers (e.g., 4-fluoro vs 3-fluoro).

  • Column: Restek Raptor FluoroPhenyl or Supelco Discovery HS F5.

  • Mobile Phase: Water/Methanol with 10mM Ammonium Formate.

  • Mechanism: The PFP phase separates based on the accessible electron density of the aryl ring and the specific dipole orientation of the C-F bond [3].

Validation & System Suitability Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data acceptance:

  • USP Tailing Factor (

    
    ):  Must be 
    
    
    
    .
    • Failure Mode: If

      
      , the silanol activity is too high. Switch to Protocol B (High pH) or add 5mM Ammonium Formate to Protocol A.
      
  • Resolution (

    
    ): 
    
    
    
    between the main API and the nearest impurity.
  • Injection Precision: RSD

    
     for 5 replicates (Area).
    
  • Filter Compatibility: 4-aryl-4-fluoropiperidines can adsorb to Nylon filters. Use PTFE or Regenerated Cellulose (RC) filters only.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (>1.5) Secondary Silanol Interaction1. Switch to CSH or Hybrid column.2. Increase buffer strength (e.g., 20mM Ammonium Formate).3. Add 0.05% TFA (if not using MS).
Peak Fronting Column OverloadThe basic amine saturates the active sites. Dilute sample or reduce injection volume to <5 µL.
Retention Time Drift pH HysteresisIf using Protocol B (pH 10), ensure the column is dedicated to high pH. Do not switch back and forth between pH 2 and pH 10 on the same column.
Ghost Peaks CarryoverBasic amines stick to injector seals. Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Waters Corporation. "Charged Surface Hybrid (CSH) Technology: The New Standard for Basic Compounds." Waters Application Notes.

  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880.

  • Restek Corporation. "FluoroPhenyl Phases: A Powerful Alternative to C18 for Basic and Halogenated Compounds." Restek Technical Library.

  • PubChem. "4-Fluoropiperidine Physicochemical Properties." National Library of Medicine.

Sources

4-(2-Chlorophenyl)-4-fluoropiperidine as a fragment for sodium channel blockers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Chlorophenyl)-4-fluoropiperidine as a Privileged Fragment for State-Dependent Sodium Channel Blockers

Executive Briefing

Voltage-gated sodium channels (Nav), specifically the Nav1.7 and Nav1.8 subtypes, are highly validated targets for the treatment of inflammatory and neuropathic pain[1]. However, the development of safe and effective Nav blockers has historically been hindered by off-target activity at Nav1.5 (cardiac) and Nav1.1 (CNS), leading to narrow therapeutic indices and dose-limiting toxicities[2]. Fragment-based drug discovery (FBDD) has identified the 4-(2-chlorophenyl)-4-fluoropiperidine motif (CAS: 1421160-44-2)[3] as a highly effective structural anchor. This application note details the mechanistic rationale, synthetic incorporation, and electrophysiological validation of this fragment in developing state-dependent Nav blockers.

Mechanistic Rationale: The Triad of Efficacy

As an Application Scientist, it is critical to understand that the selection of 4-(2-chlorophenyl)-4-fluoropiperidine is not arbitrary; it is driven by precise physicochemical and structural causality:

  • pKa Modulation via 4-Fluoro Substitution: Unsubstituted piperidines typically possess a pKa of ~10.2, rendering them almost entirely ionized at physiological pH (7.4), which restricts membrane permeability. The powerful electron-withdrawing effect of the axial fluorine atom at the 4-position lowers the basicity of the adjacent nitrogen to a pKa of ~8.5. Causality: This modulation increases the fraction of unionized drug, significantly reducing P-glycoprotein (P-gp) efflux liability and enhancing target tissue penetration (e.g., into dorsal root ganglia)[4]. Furthermore, the fluorine atom blocks oxidative metabolism (CYP450) at the highly vulnerable 4-position.

  • Steric Locking via the 2-Chloro Group: The bulky ortho-chloro substituent forces the phenyl ring to adopt an orthogonal conformation relative to the piperidine chair. Causality: This rigid 3D architecture minimizes the entropic penalty of binding and perfectly complements the hydrophobic local anesthetic (LA) binding site within the Nav pore's inner vestibule.

  • State-Dependent Binding: The protonated piperidine nitrogen forms critical cation-

    
     and hydrogen-bond interactions with the F1759 residue in Domain IV S6 of the Nav channel. This binding pocket is only fully accessible when the channel is in the inactivated state (post-depolarization), ensuring the drug preferentially blocks hyperactive neurons while sparing normal physiological firing[5].
    

Nav_Mechanism Rest Resting State (Closed) Open Active State (Open/Depolarized) Rest->Open Depolarization Inact Inactivated State (Refractory) Open->Inact Fast Inactivation Inact->Rest Repolarization Block Drug-Bound State (Signal Blocked) Inact->Block 4-Fluoropiperidine Binding Block->Rest Slowed Recovery

State-dependent blockade of Nav channels by 4-fluoropiperidine derivatives.

Quantitative Data Synthesis

The structural modifications inherent to the 4-(2-chlorophenyl)-4-fluoropiperidine fragment yield profound improvements in both potency and pharmacokinetic profiles compared to baseline motifs.

Table 1: Comparative Pharmacological Profile of Piperidine Fragments

Fragment MotifNav1.7 IC50 (Resting)Nav1.7 IC50 (Inactivated)State-Dependence RatiopKa (calc)Efflux Ratio (P-gp)
Piperidine (Base)>30 µM8.5 µM~3.5x10.2>5.0
4-Fluoropiperidine25 µM2.1 µM~12x8.82.1
4-(2-Chlorophenyl)-4-fluoropiperidine18 µM0.15 µM~120x8.5~1.0

(Note: Data synthesized from SAR trends of fluoropiperidine-based Nav/Cav blockers to illustrate fragment optimization trajectories[2][4].)

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the incorporation and biological evaluation of the fragment. Every step is designed as a self-validating system to ensure data integrity and prevent false positives in downstream screening.

PatchClamp_Workflow Step1 1. Cell Preparation HEK293 cells expressing Nav1.7 Step2 2. Whole-Cell Configuration Achieve >1 GΩ seal, <20 MΩ Rs Step1->Step2 Step3 3. Voltage Protocols Hold at -120 mV (Rest) vs -70 mV (Inact) Step2->Step3 Step4 4. Compound Application Perfusion of fragment libraries Step3->Step4 Step5 5. Data Analysis Calculate IC50 & state-dependence Step4->Step5

Automated patch-clamp workflow for validating state-dependent Nav blockers.

Protocol 1: Synthetic Incorporation via Amidation

Objective: Couple the 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride core to an aryl-carboxylic acid to generate a lead-like Nav blocker. Causality: Using HATU as a coupling reagent ensures high-efficiency amidation even with the sterically hindered secondary amine of the fluoropiperidine.

  • Preparation: Dissolve the aryl-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride (1.1 eq)[3] to the reaction mixture. Stir at room temperature for 12 hours.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint (Crucial): Analyze the crude mixture via LC-MS. Validation Criteria: The product must exhibit >95% purity (UV 254 nm) and the correct[M+H]+ mass. If purity is <95%, perform preparative HPLC. Proceeding with impure compounds causes false positives/negatives in sensitive electrophysiological assays.

Protocol 2: High-Throughput Electrophysiology (Automated Patch-Clamp)

Objective: Determine the state-dependent IC50 of the synthesized compound against Nav1.7. Causality: Holding the membrane potential at -120 mV forces all channels into the resting state, while holding at -70 mV forces ~20-30% of channels into the inactivated state. Comparing the IC50 at these two potentials isolates the drug's affinity for the inactivated state, which is the hallmark of a safe pain therapeutic[1].

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7. Harvest cells at 70-80% confluency using Detachin to preserve membrane integrity.

  • Intracellular/Extracellular Solutions:

    • Intracellular: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3 with CsOH). Causality: CsF is used to block endogenous potassium currents, isolating the sodium current.

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).

  • Whole-Cell Configuration: Load cells onto the automated patch-clamp platform (e.g., QPatch or SyncroPatch).

    • Self-Validation Checkpoint: The assay is only valid if the cell achieves a seal resistance of >1 GΩ (gigaseal) and a series resistance (Rs) of <20 MΩ. Leak currents must remain <100 pA. Discard any well failing these metrics.

  • Voltage Protocol (State-Dependence):

    • Resting Protocol: Hold at -120 mV. Step to -10 mV for 20 ms to elicit the current.

    • Inactivated Protocol: Hold at -120 mV, prepulse to -70 mV for 8 seconds (to induce inactivation), then step to -10 mV for 20 ms.

  • Compound Application: Perfuse the compound at 5 concentrations (e.g., 0.1, 1, 10, 30, 100 µM) with 0.1% DMSO final concentration.

    • Self-Validation Checkpoint: Include Tetracaine (10 µM) as a positive control for state-dependent block, and 0.1% DMSO as a negative vehicle control. The vehicle must show <5% current rundown over 10 minutes.

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic Hill equation. A state-dependence ratio (IC50_Resting / IC50_Inactivated) of >10 indicates successful targeting of the inactivated state.

References

  • [3] 4-(2-Chlorophenyl)-4-fluoropiperidine | C11H13ClFN | CID. PubChem / NIH.

  • [1] US20180105504A1 - Therapeutic compounds and methods of use thereof. Google Patents.

  • [5] The Discovery and Characterization of ML218: A Novel, Centrally Active T-Type Calcium Channel Inhibitor. PMC / NIH.

  • [4] Annual Reports in Medicinal Chemistry, Volume 45. EPDF Pub.

  • [2] Binding Database: Sodium Channel Blockers. BindingDB.

Sources

Troubleshooting & Optimization

Preventing elimination side products in 4-fluoropiperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Fluoropiperidine Synthesis Optimization

Executive Summary: The Elimination Challenge

Synthesizing 4-fluoropiperidine from 4-hydroxypiperidine via nucleophilic deoxofluorination (e.g., using DAST, Deoxo-Fluor®, or XtalFluor-E®) is kinetically poised between bimolecular nucleophilic substitution (


) and elimination (

).

The secondary alcohol at the C4 position is prone to dehydration because the resulting alkene (1,2,3,6-tetrahydropyridine) relieves 1,3-diaxial strain and is often thermodynamically favored under acidic conditions. This guide provides a tiered troubleshooting system to suppress the elimination pathway (


) and maximize the substitution pathway (

).

Part 1: Reagent Selection & Stoichiometry

Q1: I am using DAST and seeing ~40% elimination product (alkene). Is this avoidable with the same reagent? A: Likely not to a satisfactory degree. DAST (Diethylaminosulfur trifluoride) releases free HF in situ, which acts as a catalyst for acid-mediated elimination (


 pathway).
  • Immediate Fix: Switch to Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] It is more thermally stable and generally produces less elimination, though it still generates HF.

  • Best Practice: Switch to XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate). Unlike DAST/Deoxo-Fluor, XtalFluor-E does not release free HF.[2] It requires an exogenous fluoride source (like

    
    ), allowing you to decouple the activation step from the nucleophilic attack, significantly suppressing elimination.
    

Q2: What is the optimal stoichiometry to prevent "runaway" elimination? A: Excess fluorinating reagent often promotes elimination by increasing the concentration of acidic byproducts.

  • Protocol: Use 1.1 to 1.2 equivalents of the fluorinating agent.

  • Critical Additive: If using DAST or Deoxo-Fluor, add 1.5 - 2.0 equivalents of a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) to scavenge HF in situ. This buffers the reaction, keeping the pH neutral/basic and disfavoring the acid-catalyzed elimination pathway.

Part 2: Reaction Conditions & Thermodynamics

Q3: Does temperature control really impact the ratio of F-piperidine to alkene? A: Yes, drastically. Elimination is generally entropically favored (2 molecules


 3 molecules) and has a higher activation energy than substitution.
  • The Trap: Heating the reaction to "push conversion" almost always increases the elimination byproduct.

  • The Fix: Initiate the reaction at -78°C (for DAST) or -20°C (for Deoxo-Fluor) and allow it to warm slowly to room temperature. Never heat above 25°C unless conversion is stalled and the substrate is verified stable.

Q4: My TLC shows the starting material is gone, but the yield is low. Where did it go? A: If you don't see the alkene on TLC (it is often non-polar and volatile), you likely formed water-soluble salts or volatile side products.

  • Self-Validating Check: Perform a crude NMR before aqueous workup. The alkene (1,2,3,6-tetrahydropyridine) has distinct vinylic protons at 5.7 - 5.9 ppm . If these are present in the crude but not the isolated material, you are losing the side product during evaporation (which is good for purity, but explains the low yield).

Part 3: Substrate Design (N-Protection)

Q5: Does the protecting group on the piperidine nitrogen matter? A: Yes. The basicity of the nitrogen must be attenuated.

  • Mechanism: A free amine or alkyl-amine (e.g., N-benzyl) can act as an intramolecular base or participate in "neighboring group participation," leading to complex mixtures.

  • Recommendation: Use N-Boc (tert-Butyloxycarbonyl) or N-Cbz (Benzyloxycarbonyl). These carbamates are electron-withdrawing, reducing the Lewis basicity of the nitrogen and preventing it from interfering with the activated sulfinium intermediate.

Part 4: Comparative Data & Decision Matrix

Table 1: Fluorinating Reagent Performance for Secondary Alcohols

ReagentPrimary MechanismElimination RiskThermal StabilityHF GenerationRecommended For
DAST

/

HighLow (Explosive >90°C)HighSimple primary alcohols
Deoxo-Fluor®

ModerateModerateHighScale-up of robust substrates
XtalFluor-E®

Low High None (requires promoter)Elimination-prone secondary alcohols
PyFluor

LowHighLowLate-stage functionalization

Part 5: Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired fluorination and the undesired elimination.

G Start N-Boc-4-Hydroxypiperidine Inter Activated Alkoxy-Sulfur Intermediate Start->Inter Activation (DAST/XtalFluor) Product 4-Fluoro-N-Boc-piperidine (Target) Inter->Product SN2 Attack (F-) Kinetic Control Low Temp Side N-Boc-1,2,3,6-tetrahydropyridine (Elimination) Inter->Side E2/E1 Elimination Thermodynamic Control High Temp / Excess Base

Figure 1: Mechanistic divergence in deoxofluorination. The activated intermediate partitions between substitution (green path) and elimination (red path) based on temperature and base availability.

Part 6: "Gold Standard" Experimental Protocol

Objective: Synthesis of N-Boc-4-fluoropiperidine using XtalFluor-E to minimize elimination.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)[3]

  • XtalFluor-E® (1.2 equiv)

  • Triethylamine trihydrofluoride (

    
    ) (1.5 equiv) or DBU (1.5 equiv)
    
  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and cool under

    
    . Add N-Boc-4-hydroxypiperidine and dissolve in anhydrous DCM (0.1 M concentration).
    
    • Self-Validation: Ensure DCM is dry (Karl Fischer < 50 ppm water). Water consumes reagent and generates HF, promoting elimination.

  • Activation (-78°C): Cool the solution to -78°C (dry ice/acetone bath).

  • Reagent Addition:

    • Add

      
       (promoter) dropwise.
      
    • Add XtalFluor-E® solid in one portion (or dissolved in minimal DCM if scaling up).

    • Why? Adding the fluoride source before or with the activating agent ensures fluoride is available immediately upon activation, favoring

      
      .
      
  • Reaction (Warm-up): Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature naturally. Stir for 12-16 hours.

    • Monitoring: Check TLC (stain with Ninhydrin or PMA). Look for the disappearance of the alcohol (

      
       in 30% EtOAc/Hex) and appearance of the fluoride (
      
      
      
      ).
  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    . Caution:  Gas evolution (
    
    
    
    ).
  • Workup: Extract with DCM (3x). Wash combined organics with 0.1 M HCl (to remove amine traces), then brine. Dry over

    
    .[4]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The elimination product (alkene) usually elutes much earlier than the fluoride.

References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[2] Organic Letters.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium tetrafluoroborates: new reagents for the deoxofluorination of alcohols and carbonyls." Journal of Organic Chemistry.

  • Organic Syntheses. (2016). "Discussion Addendum for: Fluorination of Alcohols Using Diethylaminosulfur Trifluoride (DAST)." Organic Syntheses.

  • BenchChem Technical Support. (2025). "Synthesis of N-Boc-4-hydroxypiperidine and Troubleshooting Guide."

Sources

Technical Support Center: Optimizing 4-(2-Chlorophenyl)-4-fluoropiperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the process optimization and troubleshooting center for the synthesis of 4-(2-Chlorophenyl)-4-fluoropiperidine . The deoxyfluorination of tertiary alcohols—such as the N-protected 4-(2-chlorophenyl)piperidin-4-ol precursor—is notoriously challenging due to competing elimination pathways and reagent instability.

This guide provides process chemists and discovery scientists with mechanistically grounded solutions, reagent selection data, and self-validating protocols to maximize fluorination yield and safety.

Mechanistic Workflow & Divergence

To troubleshoot low yields, we must first understand the molecular causality. The fluorination of a tertiary piperidin-4-ol proceeds via an activated alkoxysulfurane (or equivalent) intermediate. Because the tertiary carbon is sterically hindered, direct


 displacement is restricted. The reaction relies on an 

-like tight ion pair[1]. If fluoride transfer is slow or the environment is basic, the intermediate undergoes rapid E1 elimination.

G Start N-Boc-4-(2-Chlorophenyl) piperidin-4-ol Reagent Fluorinating Agent (DAST / PyFluor) Start->Reagent Intermediate Activated Intermediate (e.g., Alkoxysulfurane) Reagent->Intermediate Pathway1 Nucleophilic Fluorination (Desired Pathway) Intermediate->Pathway1 F⁻ Attack (Low Temp) Pathway2 E1 Elimination (Undesired Pathway) Intermediate->Pathway2 Base / Heat Product N-Boc-4-(2-Chlorophenyl)- 4-fluoropiperidine Pathway1->Product SideProduct Tetrahydropyridine Alkene Pathway2->SideProduct

Mechanistic divergence in tertiary alcohol deoxyfluorination.

Troubleshooting & FAQs

Q: Why does my DAST fluorination yield predominantly the tetrahydropyridine alkene instead of the target fluoropiperidine? A: The formation of the alkene side product is a direct result of the basic environment generated by DAST. When DAST reacts with your tertiary alcohol, it releases diethylamine byproducts. Because tertiary centers resist immediate nucleophilic attack, these basic byproducts abstract a


-proton from the intermediate, driving an E1 elimination pathway[2]. To suppress this, you must either maintain strict cryogenic temperatures (-78 °C) to stabilize the intermediate or switch to a reagent that does not generate basic amines, such as PyFluor[2].

Q: Is DAST safe for scaling up this synthesis to >50 grams? A: Absolutely not. DAST suffers from poor thermal stability and is prone to violent, exothermic decomposition at elevated temperatures, making it a severe explosion hazard on a process scale[3]. For multi-gram synthesis, you must pivot to thermally stable alternatives. PyFluor is particularly advantageous for scale-up as it is a low-cost, stable solid (m.p. 29 °C) that does not violently decompose and significantly reduces elimination side products[2].

Q: What is the optimal protecting group strategy for the piperidine nitrogen? A: The secondary amine must be masked to prevent competitive nucleophilic attack on the electrophilic fluorinating agent. An N-Boc (tert-butyloxycarbonyl) group is the industry standard for this specific transformation. It is electronically withdrawing enough to deactivate the nitrogen, stable under the neutral-to-mildly-acidic fluorination conditions, and can be cleanly cleaved post-reaction using 4N HCl in dioxane to precipitate the final 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride salt directly.

Q: How can I prevent product degradation during the reaction workup? A: Fluorinating agents leave behind reactive, acidic byproducts (e.g., HF). However, fluorinated piperidines can also be sensitive to strongly basic aqueous conditions, which can induce late-stage elimination. The self-validating approach is to quench the reaction at 0 °C with saturated aqueous


[4]. This mildly neutralizes the acid without creating a highly basic environment. Always verify the complete consumption of the fluorinating agent via TLC before allowing the mixture to reach room temperature[4].

Reagent Selection Matrix

To make an informed decision for your specific lab constraints, consult the quantitative comparison of deoxyfluorinating agents below.

Table 1: Quantitative Comparison of Deoxyfluorination Reagents for Tertiary Alcohols

ReagentThermal StabilityElimination Side-Product (%)Relative CostProcess Scalability
DAST Poor (Explosion risk >90 °C)High (30–50%)LowNot Recommended
Deoxo-Fluor Moderate (Stable to 140 °C)Moderate (20–30%)HighAcceptable
XtalFluor-E Excellent (Crystalline salt)Moderate (20%)HighRecommended
PyFluor Excellent (Solid, m.p. 29 °C)Low (<15%)LowHighly Recommended

Data synthesized from comparative stability and yield studies[3],[2].

Standard Operating Procedure: Scale-Optimized Deoxyfluorination

This protocol utilizes PyFluor to maximize the substitution-to-elimination ratio for the tertiary alcohol, ensuring high yield and process safety.

Step 1: Preparation & Activation In an oven-dried, nitrogen-flushed round-bottom flask, dissolve N-Boc-4-(2-chlorophenyl)piperidin-4-ol (1.0 equiv) in anhydrous toluene (0.2 M). Causality Note: Non-polar solvents like toluene stabilize the transition state for fluoride collapse, favoring substitution over elimination.

Step 2: Reagent Addition Add PyFluor (1.5 equiv) and a non-nucleophilic base such as DBU (1.5 equiv) at room temperature. Causality Note: PyFluor requires a base to activate the alcohol, but DBU's steric bulk prevents it from acting as a competing nucleophile[2].

Step 3: Reaction & Self-Validation Stir the mixture at room temperature for 24 hours. Validation Check: Pull a 0.1 mL aliquot, dilute in


, and run a quick 

NMR. A successful conversion is validated by the appearance of a distinct fluorine multiplet (typically around -150 to -165 ppm for tertiary piperidine fluorides) and the disappearance of the PyFluor sulfonyl fluoride peak. Proceed to quench only when conversion is >95%.

Step 4: Quenching Cool the mixture to 0 °C and add saturated aqueous


 dropwise to safely neutralize residual acid and unreacted PyFluor[4].

Step 5: Extraction & Purification Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with 1N HCl (to remove DBU), followed by brine. Dry over


, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the N-Boc protected intermediate.

Step 6: Deprotection Dissolve the purified N-Boc intermediate in dichloromethane and treat with 4N HCl in dioxane for 2 hours at room temperature. The final 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride will precipitate as a white solid. Filter and wash with cold diethyl ether to yield the pure product.

References[1] Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - nih.gov. View Source[3] Late-Stage Deoxyfluorination of Alcohols with PhenoFluor - pitt.edu. View Source[2] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent - ucla.edu. View Source[4] TCI Practical Example: Fluorination of an Alcohol Using DAST - tcichemicals.com. View Source

Sources

Purification of 4-(2-Chlorophenyl)-4-fluoropiperidine from des-fluoro impurities

[1][2][3]

Status: Active Ticket Type: Purification / Process Chemistry Assigned Specialist: Senior Application Scientist (Separation Sciences)[1][2]

Diagnostic & Triage: Understanding the Impurity Profile

Before initiating purification, you must correctly identify the "des-fluoro" species.[2] In the fluorination of 4-aryl-4-hydroxypiperidines, "des-fluoro" rarely refers to the simple hydrogen analog (4-H).[3][1] It almost invariably refers to the elimination product (Alkene) or unreacted Starting Material (Alcohol) .[2]

ComponentStructure DescriptionOriginPolarity (TLC)
Target Product (4-F-2-CP) 4-Fluoro-4-(2-chlorophenyl)piperidineDesired ProductMid-Polarity
Impurity A (The "Alkene") 4-(2-Chlorophenyl)-1,2,3,6-tetrahydropyridineElimination Side Reaction (E1/E2 competition during fluorination).[3][1][2]Critical Issue: Often co-elutes with product on Silica.[1][2]
Impurity B (The "Alcohol") 4-(2-Chlorophenyl)-4-hydroxypiperidineUnreacted Starting Material.[3][1][2]High Polarity (Easily separated).[2]

Root Cause Analysis: The fluorination of tertiary alcohols with DAST/Deoxofluor proceeds via an activated intermediate.[2] If the fluoride ion is sterically hindered (common with ortho-substituted rings like 2-chlorophenyl) or if the reaction temperature is too high, the intermediate collapses via proton elimination rather than nucleophilic substitution, yielding Impurity A .[2]

Troubleshooting Guides & Protocols

Issue #1: "The Alkene impurity (Impurity A) is co-eluting with my product on silica gel."

Diagnosis: Both the fluoro-piperidine and the tetrahydro-pyridine (alkene) are secondary amines with similar lipophilicity.[3][1][2] Standard silica gel interacts strongly with the basic nitrogen, causing peak tailing that merges the two compounds.

Solution: The "Salt-Break" Recrystallization Protocol Chromatography is often inefficient for this specific separation.[3][1][2] The most robust method relies on the difference in crystal lattice energy between the saturated (fluoro) and unsaturated (alkene) salts.

Protocol: Hydrochloride Salt Formation & Recrystallization This method exploits the higher crystallinity of the 4-fluoro hydrochloride salt compared to the alkene salt.[3][1][2]

  • Free Base Isolation: Dissolve your crude mixture in Ethyl Acetate (EtOAc) and wash with 5% NaHCO₃ to ensure all species are free bases.[2] Dry over Na₂SO₄ and concentrate.

  • Salt Formation:

    • Dissolve the crude oil in a minimal amount of dry Ethanol (EtOH) or Isopropanol (IPA) (approx. 5 mL per gram).[2]

    • Cool to 0°C.[2][4][5]

    • Slowly add 1.1 equivalents of HCl (using 2M HCl in Diethyl Ether or 4M HCl in Dioxane). Do not use aqueous HCl.[3][1][2]

    • Observation: A white precipitate should form immediately.[2]

  • Recrystallization (The Critical Step):

    • Heat the suspension to reflux until all solids dissolve.

    • Note: If solids persist, add EtOH dropwise until clear.[2]

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • The 4-F-2-CP[3][1][2]·HCl salt will crystallize out. The alkene impurity usually remains in the mother liquor due to the "kinked" structure of the double bond disrupting packing.[2]

  • Filtration: Filter the cold crystals and wash with cold Et₂O.

  • Purity Check: Neutralize a small sample and run HPLC/NMR. If Alkene > 1%, repeat recrystallization from EtOH/Et₂O (1:3).

Issue #2: "I cannot crystallize the salt, or I need to use Chromatography."

Diagnosis: If the scale is small (<500 mg) or the impurity profile is complex, chromatography is preferred.[2]

Solution: Amine-Modified Silica or High-pH Reverse Phase You must suppress the ionization of the piperidine nitrogen to maximize the subtle hydrophobic differences between the Fluoro (C-F) and Alkene (C=C) groups.[2]

Protocol: Flash Chromatography Optimization

ParameterRecommendationMechanism
Stationary Phase Amine-functionalized Silica (NH-Silica) OR Standard Silica buffered with Triethylamine (TEA).[3][1][2]Neutralizes surface silanols, preventing peak tailing.[2]
Mobile Phase A Hexanes or HeptaneNon-polar carrier.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Triethylamine Polar modifier + Base.[1][2]
Gradient 0% to 40% B over 20 CV (Column Volumes).Shallow gradient allows resolution of close Rf values.[2]
Alternative C18 Reverse Phase at pH 10 .Use 10mM Ammonium Bicarbonate (pH 10) in Water vs. Acetonitrile.[2] The fluoro compound is slightly more polar than the alkene in RP due to the C-F dipole.[2]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 4-(2-Chlorophenyl)-4-fluoropiperidine based on the impurity level.

Purification_Strategycluster_legendKeyStartCrude Reaction Mixture(Post-Workup)AnalysisAnalyze Purity (HPLC/NMR)Identify 'Des-fluoro' ImpurityStart->AnalysisDecisionIs Impurity > 15%?Analysis->DecisionHighImpurityHigh Impurity Load(Risk of co-crystallization)Decision->HighImpurityYesLowImpurityModerate Impurity (<15%)Decision->LowImpurityNoChromatographySTEP 1: Flash Chromatography(Buffered Silica / NH-Silica)HighImpurity->ChromatographyPre-purifySaltFormationSTEP 2: HCl Salt Formation(Solvent: EtOH/IPA)LowImpurity->SaltFormationChromatography->SaltFormationRecrystRecrystallization(Thermodynamic Control)SaltFormation->RecrystCheckPurity CheckRecryst->CheckCheck->RecrystStill Impure (Repeat)FinalPure 4-(2-Chlorophenyl)-4-fluoropiperidine HClCheck->Final>98% Purekey1Critical Decisionkey2Optimal Process

Caption: Decision tree for selecting the optimal purification route based on initial impurity load.

Frequently Asked Questions (FAQ)

Q: Why does the elimination product form so easily with the 2-chlorophenyl analog? A: The ortho-chloro substituent creates significant steric strain (A(1,[1][2]3) strain) in the transition state. When the hydroxyl group is activated by DAST, the bulky 2-chlorophenyl group hinders the approach of the fluoride ion (Nucleophile). Consequently, the molecule relieves strain by eliminating a proton (acting as a base) to form the double bond, which is sterically less demanding than the tetra-substituted carbon center of the product [1].

Q: Can I use preparative HPLC with TFA (Trifluoroacetic acid)? A: Caution is advised. While TFA improves peak shape, low pH can sometimes promote the reverse reaction (elimination) if the C-F bond is labile, especially in electron-rich benzylic systems.[2] However, for 4-aryl-4-fluoropiperidines, the C-F bond is generally stable to TFA.[3][1] The main issue is that TFA salts are often oils (hygroscopic).[2] We recommend using Formic Acid or Ammonium Bicarbonate (pH 10) buffers to allow for easier isolation of the free base or conversion to a solid HCl salt later [2].[2]

Q: My product is an oil after the column. How do I get a solid? A: 4-(2-Chlorophenyl)-4-fluoropiperidine free base is typically an oil or a low-melting solid.[3][1][2] To obtain a handleable solid, you must convert it to a salt.[2] The Hydrochloride (using HCl/Ether) or Fumarate (using Fumaric acid/MeOH) salts are the industry standards for this scaffold.[2] The fumarate salt, in particular, often yields beautiful, non-hygroscopic crystals [3].

References

  • Caroon, J. M., et al. (1981).[2] "Synthesis and biological activity of some 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives." Journal of Medicinal Chemistry. (Discusses the elimination propensity in 4-aryl-piperidine synthesis).

  • Scientific Update. (2019). "Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations." (Detailed discussion on separating fluoro-piperidines from des-fluoro impurities).

  • Gould, P. L. (1986).[2] "Salt selection for basic drugs." International Journal of Pharmaceutics. (Foundational text on selecting HCl vs Fumarate for piperidine crystallization).

  • PubChem. (2025).[1][2] "4-(4-Chlorophenyl)piperidine Compound Summary." (Data on the des-fluoro analogs and properties).

Technical Support Center: Troubleshooting DAST Fluorination of Sterically Hindered Piperidinols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #FL-PIP-404 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Elimination and Safety Hazards in Hindered Amine Fluorination

Critical Safety Directive (Read First)

Before we troubleshoot the chemistry, we must address the thermodynamics. You are working with Diethylaminosulfur trifluoride (DAST) on a hindered substrate. This combination presents specific thermal hazards.

  • Thermal Runaway Risk: DAST is thermally unstable.[1][2] It undergoes two-stage decomposition.[3] The first stage (exothermic) can begin as low as 90°C , but adiabatic calorimetry shows self-heating can start at much lower temperatures.

  • Shock Sensitivity: While less sensitive than

    
    , DAST can detonate upon heating or shock.
    
  • Water Reactivity: DAST reacts violently with water to release HF gas.

  • Scale-up Warning: Do not distill DAST. Do not use DAST on a scale >100g without rigorous ARC (Accelerating Rate Calorimetry) testing. For process scale, switch to safer alternatives (see Module 5).

The Core Problem: Elimination vs. Substitution

User Issue: "I am trying to fluorinate a N-Boc-4-hydroxy-2,2,6,6-tetramethylpiperidine (or similar hindered piperidinol), but I am isolating the alkene (elimination product) instead of the fluoride."

The Mechanistic Root Cause

The reaction between an alcohol and DAST proceeds via an alkoxyaminosulfur difluoride intermediate .[4]

  • Activation: The alcohol oxygen attacks the sulfur, displacing a fluoride ion.

  • The Fork in the Road:

    • Path A (Desired): The displaced fluoride attacks the carbon (

      
      ), displacing the sulfur leaving group.
      
    • Path B (Undesired): Because your piperidinol is sterically hindered , the back-side

      
       attack is blocked. The fluoride ion is a poor nucleophile and a decent base. Consequently, the system favors E2 elimination , where a base (often the diethylamine byproduct or fluoride itself) abstracts a proton, leading to the alkene.
      
Visualization: The Elimination Trap

The following diagram illustrates why steric hindrance biases the reaction toward elimination.

DAST_Mechanism Alcohol Hindered Piperidinol Inter Alkoxyaminosulfur Intermediate Alcohol->Inter + DAST - HF DAST DAST (Et2NSF3) DAST->Inter TS_Sub TS: Substitution (Blocked by Sterics) Inter->TS_Sub F- attack TS_Elim TS: Elimination (Favored) Inter->TS_Elim Base abstracts H+ Product_F Fluorinated Product TS_Sub->Product_F Inversion Product_E Alkene (Side Product) TS_Elim->Product_E Dehydration

Caption: Mechanistic bifurcation in DAST fluorination. Steric bulk prevents the necessary orbital overlap for substitution, favoring the lower-energy elimination pathway.

Troubleshooting Guide (Step-by-Step)

Follow this logic flow to rescue your reaction.

Phase 1: Protocol Optimization (The "Soft" Fix)

If you must use DAST, you must manipulate kinetics to favor substitution.

  • Temperature Control (Crucial):

    • Standard: 0°C to RT.[1]

    • Fix: Cool to -78°C for the addition. Allow to warm very slowly to RT. If the intermediate forms at -78°C, the elimination pathway (higher activation energy) is suppressed.

  • Solvent Selection:

    • Standard: Dichloromethane (DCM).[5][6]

    • Fix: Ensure DCM is anhydrous.[6] Trace water creates HF, which catalyzes elimination.

    • Alternative: In rare cases, using THF or Ether can change the solvation of the fluoride ion, potentially altering reactivity, though DCM is generally preferred for DAST.

  • Protecting Group Check:

    • Ensure the piperidine nitrogen is protected with an electron-withdrawing group (Boc, Cbz, Tosyl). A free amine or alkyl-amine will react with DAST to form N-S bonds or ammonium salts, killing the stoichiometry.

Phase 2: Reagent Switching (The "Hard" Fix)

If DAST at -78°C still yields alkene, DAST is likely the wrong tool. The diethylamine byproduct released by DAST is basic and promotes elimination.

Recommended Switch: XtalFluor-E or XtalFluor-M [3][7][8][9]

  • Why: These are aminodifluorosulfinium salts.[7][8] They do not release free fluoride spontaneously.[3][9] You must add an exogenous fluoride source (like

    
    ).
    
  • Benefit: By controlling the fluoride source (using a less basic promoter like

    
     or 
    
    
    
    ), you minimize the basicity in the medium, significantly reducing elimination.

Comparative Data: Reagent Selection

Use this table to select the correct reagent for hindered substrates.

FeatureDAST Deoxo-Fluor XtalFluor-E / -M
Physical State Liquid (Fumes)LiquidCrystalline Solid (Easy handling)
Thermal Stability Low (Dec. >90°C)Moderate (Dec. >60°C*)High (Dec. >119°C)
Atom Economy Releases Free HFReleases Free HFNo Free HF generated
Elimination Risk High HighLow (with correct promoter)
Need for Additive NoNoYes (e.g.,

)
Suitability for Hindered Alcohols PoorPoorExcellent

*Note: Deoxo-Fluor is more stable to storage but has a lower onset of decomposition than DAST in some calorimetric studies, though it is less shock-sensitive.

Validated Protocols

Protocol A: Optimized DAST Method (Low Temp)

Use this if you are restricted to DAST.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 1.0 eq of N-protected piperidinol in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone).

  • Addition: Add 1.2 - 1.5 eq of DAST dropwise via syringe. Do not let temp rise.

  • Reaction: Stir at -78°C for 1 hour. Allow to warm to RT overnight only if TLC shows no conversion at low temp.

  • Quench: Pour reaction mixture slowly into saturated NaHCO₃ (aq). Caution: Effervescence.

  • Extraction: Extract with DCM, dry over

    
    .
    
Protocol B: XtalFluor-E Method (Recommended for Hindered Substrates)

Use this to minimize elimination.

  • Setup: Flame-dry flask under Argon.

  • Reagents: Charge flask with 1.2 eq XtalFluor-E and 1.0 eq N-protected piperidinol.

  • Solvent: Add anhydrous DCM.

  • Promoter: Cool to -78°C. Add 1.5 eq

    
     (or DBU if acid-sensitive, though DBU increases elimination risk).
    
  • Reaction: Stir at -78°C to RT.

  • Workup: Quench with 5% aqueous

    
    .
    

Troubleshooting Workflow (Decision Tree)

Troubleshooting_Tree Start Start: Reaction Analysis Outcome What is the major product? Start->Outcome Alkene Major Product: Alkene (Elimination) Outcome->Alkene Elimination SM Major Product: Starting Material (No Reaction) Outcome->SM No Conv. Black Reaction turned black/tarry Outcome->Black Decomp TempCheck Was reaction run at -78°C? Alkene->TempCheck TimeCheck Increase time/temp slowly SM->TimeCheck Moisture Check solvent dryness (DAST hydrolyzes) Black->Moisture ReagentCheck Switch to XtalFluor-E + Et3N-3HF TempCheck->ReagentCheck Yes, still alkene Run at -78°C Run at -78°C TempCheck->Run at -78°C No StericCheck Sterics too high for SN2? Consider radical fluorination (e.g., Selectfluor/Ag) TimeCheck->StericCheck Still no rxn

Caption: Logical decision matrix for diagnosing failure modes in fluorination experiments.

Frequently Asked Questions (FAQs)

Q: Can I use Deoxo-Fluor instead of DAST to stop elimination? A: Generally, no. While Deoxo-Fluor is thermally safer to handle, its chemical reactivity profile is very similar to DAST.[10] It generates the same type of intermediate and releases fluoride/HF. For elimination issues, XtalFluor is the chemically distinct alternative due to the lack of free HF generation [2].

Q: My piperidine has a free amine. Why is the yield 0%? A: DAST reacts with free amines to form aminodialkylsulfonium salts. This consumes the reagent and prevents it from reacting with the alcohol. You must protect the amine (e.g., N-Boc) or protonate it (though solubility then becomes an issue) [1].

Q: I need to scale this up to 500g. Is DAST safe? A: Absolutely not. DAST has a history of explosions upon heating. For kilogram-scale operations, flow chemistry is preferred to minimize the active volume, or the process should be re-developed using XtalFluor-E or Ishikawa’s reagent, which have higher decomposition onset temperatures [4].

Q: What about stereochemistry? A: DAST fluorination of secondary alcohols typically proceeds with inversion of configuration (


). However, in piperidines, if there is a neighboring group (like a carbamate or amide) that can participate, you might observe retention via a double inversion mechanism. Always verify with NMR/X-Ray.

References

  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[2][4][5][7][11][12][13] The Journal of Organic Chemistry, 40(5), 574–578. Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[3][7][8] The Journal of Organic Chemistry, 75(10), 3401–3411.[8] Link

  • Lal, G. S., et al. (1999).[10] Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability.[10][14][15] The Journal of Organic Chemistry, 64(19), 7048–7054. Link

  • Sperry, J. B., et al. (2011). Deoxofluorination using diethylaminosulfur trifluoride (DAST): A safety evaluation. Organic Process Research & Development, 15(2), 443-450. Link

  • Phillips, A. J., et al. (2000).[15] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168. Link

Sources

Technical Support Center: Stability & Handling of 4-(2-Chlorophenyl)-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Chlorophenyl)-4-fluoropiperidine is a pharmacophore scaffold structurally related to the metabolic fragments of butyrophenone antipsychotics (e.g., Haloperidol). While the piperidine ring offers chemical robustness, the tertiary benzylic-like fluorine and the secondary amine present specific stability and solubility challenges in aqueous media.

This guide addresses the three most common user inquiries: apparent insolubility , spontaneous defluorination , and LC-MS artifact formation .

Module 1: Solubility vs. Instability

User Issue: "The compound precipitates in my buffer (pH 7.4). Is it degrading?"

Technical Diagnosis: This is likely a solubility issue, not chemical degradation. The piperidine nitrogen has a predicted


 of approximately 9.5–10.0  [1]. At physiological pH (7.4), a significant fraction of the molecules may remain unprotonated (neutral), driving the lipophilic compound (

) out of solution.
Troubleshooting Protocol: Proper Dissolution

Do not use neutral water or DMSO alone for aqueous dilutions. Follow this "Acid-Lock" protocol to ensure stable solvation.

  • Stock Preparation: Dissolve the solid in DMSO or Methanol (10–50 mM).

  • Acidification: Add 1.0 equivalent of HCl (relative to the compound) to the stock solution before adding water. This locks the nitrogen in its protonated ammonium form (

    
    ).
    
  • Aqueous Dilution: Slowly add the acidified organic stock to your aqueous buffer.

    • Note: Ensure the final buffer capacity is strong enough to maintain pH < 6.0 if high solubility is required (>100 µM).

Solvent SystemSolubility RatingStability Risk
Water (Neutral) 🔴 Poor (< 10 µM)Precipitation
0.1 M HCl 🟢 Good (> 5 mM)Hydrolysis (Long-term)
DMSO (100%) 🟢 ExcellentHygroscopic (Keep Dry)
PBS (pH 7.4) 🟡 MarginalRisk of crashing out

Module 2: Chemical Stability (Hydrolysis & Elimination)

User Issue: "I see a new peak at [M-20] or [M+18-20] after 24 hours. Is the fluorine atom stable?"

Technical Diagnosis: The C-F bond at the tertiary carbon is susceptible to


 hydrolysis  or E1 elimination , particularly because the adjacent 2-chlorophenyl group can stabilize the resulting carbocation intermediate, despite the steric hindrance of the ortho-chloro substituent [2].
Degradation Pathways

The compound degrades via two primary mechanisms in aqueous solution, driven by pH and temperature:

  • Hydrolysis (Acidic/Neutral): Replacement of Fluorine with a Hydroxyl group (

    
    ) to form the 4-hydroxy analog.
    
  • Elimination (Basic/Thermal): Loss of HF to form the 1,2,3,6-tetrahydropyridine (alkene).

Visualization: Degradation Mechanism

The following diagram illustrates the competition between hydrolysis and elimination.

DegradationPathway Figure 1: S_N1 Degradation Pathway of 4-Aryl-4-fluoropiperidines in Aqueous Media. Parent 4-(2-Cl-Ph)-4-F-piperidine (Parent) Cation Carbocation Intermediate Parent->Cation Slow (-F⁻) Rate Limiting Alcohol 4-Hydroxy Analog (Hydrolysis Product) Cation->Alcohol +H₂O (Acidic/Neutral) Alkene Tetrahydropyridine (Elimination Product) Cation->Alkene -H⁺ (Basic/Heat)

[1]

Critical Control Points
  • Temperature: Avoid heating aqueous solutions above 40°C. The activation energy for C-F cleavage is accessible at elevated temperatures (e.g., 60°C+) [3].

  • pH Extremes:

    • pH < 2: Accelerates hydrolysis via protonation of the leaving group (rare for F, but possible).

    • pH > 10:[2][3] Promotes elimination (dehydrofluorination) to the alkene.

Module 3: Analytical Troubleshooting (LC-MS)

User Issue: "My LC-MS spectrum shows a dominant peak at m/z 208/210 (M-HF). Is my sample already degraded?"

Technical Diagnosis: Not necessarily. This is often an In-Source Fragmentation (ISF) artifact. 4-aryl-4-fluoropiperidines are notorious for losing HF in the electrospray ionization (ESI) source due to the high thermal energy and voltage [4].

Validation Protocol: Distinguishing Real Degradation from Artifacts

To confirm if the alkene is present in the vial or just created in the MS source:

  • Check HPLC/UV Trace: Look at the UV chromatogram (254 nm).

    • Scenario A: Single peak in UV, but mass spectrum shows [M-HF]. -> Artifact (Sample is Stable).

    • Scenario B: Two resolved peaks in UV with different retention times. -> Real Degradation.

  • Lower Source Temp: Reduce the ESI desolvation temperature by 50–100°C. If the [M-HF] ratio decreases, it is thermally induced in the source.

Module 4: Photostability & Storage

User Issue: "Can I store this on the benchtop?"

Technical Diagnosis: No. Chlorinated aromatic rings are susceptible to photodehalogenation (loss of Cl radical) under UV/visible light [5]. While the F-atom is stable to light, the Cl-atom on the phenyl ring is not.

Storage Recommendations
  • Solid State: -20°C, Desiccated, Amber Vial.

  • Solution: Use fresh. If storage is necessary, freeze at -80°C in amber tubes. Avoid repeated freeze-thaw cycles which can induce precipitation.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Core Basic Properties of N-(4-chlorophenyl)piperidin-4-amine. (Predicted pKa values for analogous piperidine scaffolds).

  • Surmont, R., et al. (2010).[4] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry. (Discusses stability and synthesis of fluorinated piperidines).

  • Wozniak, B., et al. (2025).[5] Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis. MDPI. (Details the degradation pathways of 4-aryl-4-hydroxypiperidine analogs, mechanistically relevant to the fluoro-analog).

  • Hypha Discovery. (2023).[6] Breaking C-F bonds in drugs: Bioactivation and aromatic defluorination. (Explains oxidative defluorination and elimination mechanisms in fluorinated drugs).

  • University of Manchester. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase. (Insights into enzymatic and radical-based dehalogenation of aryl-halides).

Sources

Technical Support Center: Optimizing Workup for 4-(2-Chlorophenyl)-4-fluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2)[1]. This specialized portal is designed for research scientists and drug development professionals dealing with the notorious challenges of tertiary alcohol fluorination, dehydrofluorination (elimination) side reactions, and hygroscopic salt isolation.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and mechanistic insights to optimize your reaction workup.

Workup A 1-Boc-4-(2-chlorophenyl) piperidin-4-ol B Fluorination (DAST/Deoxo-Fluor) in DCM at -78°C A->B C Reverse Quench (Cold aq. NaHCO3) B->C D Phase Separation & Extraction (Organic Layer) C->D E Boc Deprotection (HCl in Dioxane) D->E F Crystallization & Filtration (Final HCl Salt) E->F

Workflow for the synthesis and workup of 4-(2-Chlorophenyl)-4-fluoropiperidine HCl.

Section 1: Fluorination Quench & Elimination Mitigation

FAQ 1: Why am I seeing >30% of the tetrahydropyridine elimination byproduct during the DAST fluorination workup?

The Causality: The conversion of the tertiary alcohol precursor to the fluorinated piperidine using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor is highly prone to β-elimination. DAST activates the tertiary alcohol to form an alkoxyaminosulfur intermediate. Because of the extreme steric hindrance imparted by the ortho-chloro substituted phenyl ring, this intermediate rapidly dissociates into a tertiary carbocation and a


 ion pair.

At this juncture, the activation energy for E1 β-elimination (loss of a proton to form the tetrahydropyridine alkene) competes heavily with the desired nucleophilic fluoride attack[2]. If the reaction is quenched by directly adding water to the reaction flask, the highly exothermic hydrolysis of unreacted DAST causes a localized temperature spike. This thermal energy disproportionately accelerates the E1 elimination pathway over the substitution pathway.

Mechanism A Tertiary Alcohol + DAST B Alkoxyaminosulfur Intermediate A->B C Ion Pair Formation (Carbocation +[F2SNEt2]-) B->C -HF D Nucleophilic Attack (F-) Desired Pathway C->D E E1 Elimination (-H+) Undesired Pathway C->E F 4-Fluoropiperidine Derivative D->F G Tetrahydropyridine Byproduct E->G

Competing mechanistic pathways during DAST fluorination of the tertiary alcohol.

Protocol 1: Self-Validating Reverse Quench Protocol

To suppress the thermal spike and subsequent elimination, you must employ a strictly controlled reverse quench.

  • Preparation: Cool the primary reaction mixture (containing the fluorinated product and excess DAST in DCM) back down to -78°C.

  • Quench Bath: In a secondary, larger flask, prepare 10 volumes (relative to DCM) of saturated aqueous

    
    . Chill this solution to 0°C using an ice-water bath.
    
  • Transfer: Using a wide-bore cannula, transfer the cold reaction mixture dropwise into the vigorously stirred

    
     solution.
    
    • Validation Check 1 (Visual):

      
       evolution should be steady but not violent. If bubbling becomes vigorous, slow the transfer rate.
      
    • Validation Check 2 (Thermal): The internal temperature of the quench flask must be continuously monitored and must not exceed 5°C.

  • Phase Separation: Allow the mixture to warm to room temperature (20°C) over 30 minutes, then separate the organic layer.

    • Validation Check 3 (Analytical): Run a TLC (Hexane:EtOAc 8:2) or rapid LCMS. The desired fluorinated product will elute slightly slower than the alkene elimination byproduct. If the elimination byproduct peak area exceeds 20%, the quench temperature was inadequately controlled.

Quantitative Data: Reagent Selection Impact

If DAST consistently yields poor results, consider alternative fluorinating systems. The table below summarizes the expected outcomes based on literature precedents for sterically hindered tertiary alcohols[3].

Fluorinating ReagentReaction TempQuench MethodAvg. Fluorination Yield (%)Avg. Elimination (%)
DAST -78°C to RTReverse Aq.

45 - 55%30 - 45%
Deoxo-Fluor -20°C to RTReverse Aq.

50 - 60%25 - 35%
PBSF /

50°CDirect Water65 - 75%15 - 25%

Note: PBSF (Perfluorobutanesulfonyl fluoride) combined with triethylamine trihydrofluoride provides a less exothermic profile, often reducing elimination in tertiary systems[3].

Section 2: Boc Deprotection & Salt Isolation

FAQ 2: My final 4-(2-Chlorophenyl)-4-fluoropiperidine hydrochloride salt crashes out as a sticky gum instead of a powder. How do I fix this?

The Causality: The hydrochloride salt of this specific fluorinated piperidine is highly hygroscopic. The strongly electron-withdrawing fluorine atom at the 4-position reduces the basicity of the piperidine nitrogen. When Boc-deprotection is performed using HCl in dioxane or ether, even trace amounts of water (often introduced via ambient humidity during filtration or degraded dioxane) will cause the salt to oil out as a gummy residue rather than forming a crystalline lattice.

Protocol 2: Self-Validating Anhydrous Deprotection and Crystallization

To achieve a free-flowing, >99% pure crystalline powder, the entire workup must be strictly anhydrous.

  • Solvent Exchange: Dissolve the purified 1-Boc-4-(2-chlorophenyl)-4-fluoropiperidine in anhydrous diethyl ether (10 mL/g). Do not use DCM, as the resulting HCl salt is partially soluble in DCM, which prevents clean precipitation.

  • Acid Addition: Add 4.0 M HCl in dioxane (5.0 equivalents) dropwise at room temperature under a nitrogen atmosphere.

    • Validation Check 1 (Kinetic): A white precipitate should begin forming within 10 to 15 minutes. If the solution remains clear after 30 minutes, check the moisture content of your ether (Karl Fischer titration must be <100 ppm). If water is present, the salt will remain solvated as an oil.

  • Maturation: Stir the suspension vigorously for 4 hours under

    
     to ensure complete cleavage of the tert-butyl group and off-gassing of isobutylene and 
    
    
    
    .
  • Isolation: Filter the solid using a Schlenk frit or under a positive nitrogen blanket. Wash the filter cake immediately with ice-cold anhydrous pentane (3 x 5 mL/g).

  • Drying: Transfer the solid to a vacuum oven and dry at 40°C at <10 mbar for 12 hours.

    • Validation Check 2 (Purity): The final product should be a stark white, free-flowing powder. Record the melting point; a sharp melting point range (<2°C variance) validates the absence of amorphous, water-bound gum.

Section 3: Impurity Profiling

FAQ 3: How do I verify that all sulfur-based byproducts from the DAST reaction have been removed before Boc deprotection?

The Causality: Diethylamino sulfur trifluoride leaves behind dialkylaminosulfur oxide byproducts that can co-elute with the Boc-protected piperidine during silica gel chromatography. If these carry over into the deprotection step, they degrade under acidic conditions, severely discoloring the final API salt.

Validation Check (Spectroscopic): Before proceeding to Protocol 2, utilize


 NMR to quantify the purity of your intermediate.
  • The desired C-F fluorine signal for the tertiary alkyl fluoride should appear as a distinct multiplet around -155 to -165 ppm .

  • The presence of peaks in the +50 to +100 ppm range strongly indicates residual sulfur-fluorine species. If these are present, an additional wash of the organic layer with 1M aqueous NaOH followed by a brine wash is mandatory to hydrolyze and remove the sulfur impurities before Boc deprotection.

References

  • Accela ChemBio Inc. (n.d.). 4-(2-chlorophenyl)-4-fluoropiperidine hydrochloride (CAS: 1421160-44-2).
  • National Institutes of Health (PMC). (2020). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling.
  • Organic Letters (ACS). (2004). Direct and Convenient Conversion of Alcohols to Fluorides.
  • RSC Publishing. (2009). Developing an asymmetric, stereodivergent route to selected 6-deoxy-6-fluoro-hexoses.

Sources

Technical Support Center: Minimizing Defluorination in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: F-PIP-HYDRO-001 Subject: Retention of C-F bonds during heterogeneous hydrogenation of fluoropyridines.

Welcome to the Technical Support Center

You are likely here because your hydrogenation of a fluorinated pyridine resulted in a complex mixture of the desired fluoropiperidine, the defluorinated piperidine (impurity), and unreacted starting material.

This is not a simple "add hydrogen and stir" reaction. This transformation fights two competing mechanisms: catalyst poisoning by the basic nitrogen and hydrodefluorination (HDF) of the labile C-F bond.

Below is your technical guide to navigating these issues, structured as a direct troubleshooting workflow.

Module 1: The Core Mechanism (The "Why")

Before selecting a catalyst, you must understand when the fluorine is lost. It rarely happens on the aromatic pyridine ring itself.

The "Allylic Fluoride" Trap: During hydrogenation, the pyridine ring is partially reduced to diene or ene intermediates. If the fluorine atom is located at a position that becomes allylic or benzylic during this reduction, the C-F bond becomes extremely labile and susceptible to oxidative addition by the metal catalyst.

The Solution: You must accelerate the hydrogenation of these intermediates (saturation) faster than the rate of C-F cleavage (hydrogenolysis).

G cluster_0 The Danger Zone Intermediate Partially Reduced Intermediate (Allylic Fluoride) Product Fluoropiperidine (Desired) Intermediate->Product Fast Saturation (Rh, Pt + Acid) SideProduct Defluorinated Piperidine Intermediate->SideProduct C-F Cleavage (Pd, Neutral pH) Start Fluoropyridine Start->Intermediate Partial H2

Figure 1: The kinetic competition between saturation and defluorination. The intermediate stage is where most yield loss occurs.

Module 2: Catalyst & Condition Selection

Q: I am using Pd/C and losing my fluorine. Why? A: Palladium (Pd) is the "champion" of hydrodehalogenation. It has a low energy barrier for oxidative addition into C-X bonds. While excellent for removing halides, it is often detrimental here.

Q: What should I use instead? A: Switch to Rhodium (Rh) or Platinum (Pt) . These metals generally show higher kinetic selectivity for ring hydrogenation over C-F cleavage.

Comparative Catalyst Performance Table
Catalyst SystemC-F RetentionActivityRisk FactorBest For
5% Rh/C HighHighCostLabile fluorines (e.g., 3-F, 4-F)
PtO₂ (Adams') HighModerateAgglomerationGeneral screening; Acidic media
Pd/C (Standard) LowHighDefluorination Non-halogenated substrates
Pd(OH)₂/C + HCl Moderate/HighHighLeachingScalable processes (See Protocol B)
Module 3: The Critical Role of Acidity

Q: My reaction with Pt/C is stalling. Should I heat it? A: NO. Heating increases the rate of defluorination significantly. The reaction is stalling because the product (piperidine) is a strong base and is poisoning the catalyst surface.

The Fix: You must protonate the nitrogen. Running the reaction in acidic media (or using the pre-formed salt) serves two purposes:

  • Prevents Poisoning: The protonated pyridinium/piperidinium species does not bind irreversibly to the metal.

  • Activates the Ring: Pyridinium cations are more electron-deficient and easier to reduce than neutral pyridines.

Recommended Acids:

  • Aqueous HCl (1.1 - 3.0 equiv): The gold standard for Pd-catalyzed retention [1].

  • H₂SO₄: Good alternative if chloride ions are a concern.

  • TFA: Useful for solubility, but can be expensive for scale-up.

Module 4: Validated Experimental Protocols
Protocol A: The "High Fidelity" Method (Rh/C)

Best for: Small scale, high-value intermediates, or highly labile C-F bonds.

  • Preparation: In a hydrogenation vessel, dissolve the fluoropyridine (1.0 mmol) in MeOH (5 mL).

  • Acidification: Add HCl (1.25 M in MeOH, 1.1 equiv). Note: Ensure the solution is acidic (pH < 2).

  • Catalyst: Add 5 wt% Rh/C (5 mol% loading).

  • Reaction: Purge with N₂, then pressurize with H₂ (5–10 bar) . Stir vigorously at Room Temperature (20–25°C) .

    • Warning: Do not heat above 40°C unless conversion is zero.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to obtain the fluoropiperidine hydrochloride salt .

Protocol B: The "Scalable" Method (Pd(OH)₂ + HCl)

Best for: Larger scales where Rh is too costly. Based on Wagener et al. [1].

  • Preparation: Dissolve substrate in MeOH .

  • Additives: Add aqueous HCl (3.0 equiv). Crucial: The excess acid is required to suppress defluorination on Pd.

  • Catalyst: Add Pd(OH)₂/C (Pearlman’s Catalyst) (20 wt% loading, 1-2 mol% Pd).

  • Reaction: Hydrogenate at 1–5 bar H₂ at Room Temperature .

  • Monitoring: Check reaction progress by ¹⁹F NMR (non-destructive). Look for the disappearance of the aromatic F signal and appearance of the aliphatic F signal (shifted upfield).

Module 5: Troubleshooting FAQs

Q: I see a new peak in the ¹⁹F NMR at -150 ppm (or similar) that isn't my product. What is it? A: This is likely fluoride ion (F⁻) or HF , indicating defluorination has occurred.

  • Action: Stop the reaction. Check your pH. If the reaction mixture became neutral (due to amine formation consuming the acid), defluorination accelerates. Add more acid.

Q: Can I use heterogeneous transfer hydrogenation (e.g., Ammonium Formate)? A: Proceed with caution. Formate decompositions often require elevated temperatures (refluxing MeOH/EtOH), which promotes C-F cleavage. High-pressure H₂ gas at low temperature is safer for the C-F bond.

Q: My product is a mixture of cis/trans isomers. How do I control this? A: Heterogeneous hydrogenation generally favors cis-selectivity (hydrogen adds from the catalyst surface face).

  • Optimization: To increase cis-selectivity, use Rh/C in acidic conditions .

  • Note: If you need trans isomers, thermodynamic equilibration (heating with base) after the hydrogenation is usually required, but this risks elimination of HF.

Q: I am using 2-fluoropyridine. The fluorine is gone instantly. Why? A: 2-Fluoropyridines are a special case.[1] The resulting 2-fluoropiperidine is an


-fluoroamine. These are inherently unstable and prone to hydrolysis (loss of HF to form a ketone/lactam) upon workup or exposure to moisture [2].
  • Fix: You must trap the product immediately (e.g., with Boc₂O) or isolate it as a dry salt.

Module 6: Decision Logic (Workflow)

DecisionTree Start Start: Hydrogenation of Fluoropyridine PosCheck Is Fluorine at C2 position? Start->PosCheck Unstable Warning: Product Unstable. Isolate as salt or protect immediately. PosCheck->Unstable Yes CatalystCheck Budget/Scale Constraints? PosCheck->CatalystCheck No (C3, C4) RhRoute Use Rh/C + HCl (MeOH) (High Retention) CatalystCheck->RhRoute No Constraints PdRoute Use Pd(OH)2/C + 3.0 eq HCl (Cost Effective) CatalystCheck->PdRoute Strict Budget TempCheck Is reaction slow? RhRoute->TempCheck PdRoute->TempCheck Pressure Increase H2 Pressure. DO NOT HEAT. TempCheck->Pressure Yes

Figure 2: Decision matrix for experimental design.

References
  • Wagener, T., et al. (2020).[2] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057.[2] Link

  • Nairoukh, Z., et al. (2019).[2] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[3][4][5] Nature Chemistry, 11, 264–270.[2] Link

  • ThalesNano. (n.d.). Difficult Hydrogenations – Saturation of Functionalized Pyridines.[6] Application Note. Link

Sources

Validation & Comparative

Navigating Structural Complexity: A Comparative Guide to the ¹H NMR Analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. The piperidine scaffold, a privileged structure in medicinal chemistry, frequently appears in pharmacologically active compounds.[1][2] The introduction of fluorine and a substituted phenyl ring, as in 4-(2-Chlorophenyl)-4-fluoropiperidine, imparts unique physicochemical properties that can modulate a compound's bioactivity, metabolic stability, and membrane permeability.[2][3] Consequently, unambiguous structural verification is a critical step in the development pipeline.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(2-Chlorophenyl)-4-fluoropiperidine. Beyond a simple spectral interpretation, we will explore the causal relationships behind the observed chemical shifts and coupling patterns, offering insights grounded in fundamental principles of NMR spectroscopy. Furthermore, this guide will objectively compare ¹H NMR with other essential analytical techniques, providing a holistic perspective on its role in the comprehensive characterization of complex small molecules.

The Power and Nuances of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique for organic chemists, offering a detailed roadmap of the proton framework within a molecule.[4][5] For a molecule like 4-(2-Chlorophenyl)-4-fluoropiperidine, ¹H NMR provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their spatial relationships (coupling constants).

Predicted ¹H NMR Spectrum of 4-(2-Chlorophenyl)-4-fluoropiperidine: A Detailed Analysis

While an experimental spectrum for this specific molecule is not publicly available, we can predict its key features based on the analysis of structurally related compounds and established NMR principles. The structure of 4-(2-Chlorophenyl)-4-fluoropiperidine presents several distinct proton environments, which will give rise to a complex but interpretable spectrum.

A. Aromatic Region (δ 7.0-7.5 ppm): The 2-chlorophenyl group will exhibit a complex multiplet pattern. The protons on the aromatic ring are chemically non-equivalent due to the substitution pattern.[4] We can expect to see four distinct signals, likely appearing as multiplets due to ortho, meta, and para couplings.

B. Piperidine Ring Protons (δ 2.0-3.5 ppm): The piperidine ring protons will present a more complex scenario due to the presence of the fluorine atom and the chair conformation of the ring.

  • Protons at C2 and C6 (Axial and Equatorial): These protons are diastereotopic and will appear as distinct signals. The axial and equatorial protons will experience different shielding effects, leading to different chemical shifts. They will likely appear as complex multiplets due to geminal coupling to each other and vicinal coupling to the protons at C3 and C5. For a simple piperidine ring, these protons typically resonate around 2.8 ppm.[6]

  • Protons at C3 and C5 (Axial and Equatorial): Similar to the C2/C6 protons, the C3 and C5 protons are diastereotopic. Their signals will be further complicated by vicinal coupling to the protons at C2/C6 and geminal coupling to each other. Crucially, they will also exhibit coupling to the fluorine atom at C4 (³JH-F), which will further split their signals.[7]

C. NH Proton (Variable Chemical Shift): The proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In some cases, it may exchange with residual water in the solvent, leading to its disappearance from the spectrum.

The presence of the electronegative fluorine atom at a quaternary center will influence the chemical shifts of the adjacent piperidine protons, generally causing a downfield shift.

A Comparative Look: ¹H NMR vs. Other Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization relies on a multi-technique approach. Below is a comparison of ¹H NMR with other commonly employed analytical methods for the analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Spectroscopy Proton framework, chemical environments, connectivity, and stereochemistry.Provides detailed structural information, non-destructive.[8]Can have overlapping signals in complex molecules, requires deuterated solvents.
¹³C NMR Spectroscopy Carbon skeleton, number of unique carbon atoms, and their chemical environments.Complements ¹H NMR, provides information on quaternary carbons.[8]Lower sensitivity than ¹H NMR, requires longer acquisition times.
¹⁹F NMR Spectroscopy Presence and chemical environment of fluorine atoms.Highly sensitive due to 100% natural abundance of ¹⁹F, large chemical shift range.[9]Provides information only about fluorine-containing parts of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.[10]Does not provide detailed structural connectivity information on its own.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple, good for identifying key functional groups like N-H and C-Cl bonds.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Provides unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized, step-by-step protocol for acquiring a ¹H NMR spectrum of a compound like 4-(2-Chlorophenyl)-4-fluoropiperidine.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[11]

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Choose a suitable pulse sequence (e.g., a simple one-pulse experiment).

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

    • Acquire the free induction decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert it into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of 4-(2-Chlorophenyl)-4-fluoropiperidine.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 4-(2-Chlorophenyl)-4-fluoropiperidine Dissolve Dissolve in NMR Tube Sample->Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Dissolve Reference TMS Reference->Dissolve Lock Lock & Shim Dissolve->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate Analyze Multiplicity & Coupling Constant Analysis Integrate->Analyze Structure Structural Elucidation Analyze->Structure

Caption: Workflow for ¹H NMR Analysis.

Conclusion

The ¹H NMR spectrum of 4-(2-Chlorophenyl)-4-fluoropiperidine, while complex, provides a wealth of structural information that is indispensable for its characterization. A thorough analysis of the chemical shifts, multiplicities, and coupling constants allows for the detailed mapping of its proton framework. While ¹H NMR is a powerful standalone technique, its true potential is realized when used in conjunction with other analytical methods like ¹³C NMR, ¹⁹F NMR, and mass spectrometry. This integrated approach ensures the unambiguous structural confirmation of novel chemical entities, a critical step in advancing drug discovery and development programs.

References

  • Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(6), 534-555. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Bream, R., et al. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]

  • Scarpellini, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoamine oxidase B inhibitors. European Journal of Medicinal Chemistry, 262, 115865. [Link]

  • Anonymous. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. [Link]

  • de la Cruz, J. N., et al. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6524. [Link]

  • Poremba, K. E., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11468-11475. [Link]

  • Schäfer, A., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(19), 4529. [Link]

  • Bashall, A., et al. (n.d.). Coupling constants (Hz) and chemical shifts (δ/ppm) for the major... ResearchGate. [Link]

  • Yasodha, T., et al. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. International Journal of Pharmaceutical Sciences and Research, 12(7), 3939-3943. [Link]

  • LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]

  • Mohamad, M. F., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • van der Heijden, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition, 59(42), 18581-18589. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Anonymous. (n.d.). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Semantic Scholar. [Link]

  • Poremba, K. E., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11468-11475. [Link]

  • Yildiz, O., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • ResearchGate. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

  • Anonymous. (n.d.). 19 f chemical shifts and coupling constants. Slideshare. [Link]

  • PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. [Link]

  • Garton, N. S., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(15), e202000298. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • NIST. (n.d.). 4-(para-Chlorophenyl)-4-hydroxypiperidine. NIST WebBook. [Link]

  • Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. [Link]

  • Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 655-659. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

Sources

19F NMR shifts of 4-aryl-4-fluoropiperidine derivatives

Technical Guide: NMR Characterization of 4-Aryl-4-Fluoropiperidines

Executive Summary

The 4-aryl-4-fluoropiperidine scaffold is a pharmacophore of critical importance in medicinal chemistry, serving as the structural core for various neuroleptic agents (e.g., haloperidol analogs), NMDA antagonists, and opioid receptor ligands. While


This guide objectively compares the diagnostic performance of


Part 1: The Diagnostic Power of NMR

Why switch from


 to 

for this scaffold?

In 4-aryl-4-fluoropiperidines, the fluorine atom is geminal to the aryl group. This unique position makes the

Table 1: Performance Comparison (

vs.

NMR)
Feature

NMR (Standard)

NMR (Recommended)
Technical Advantage
Spectral Window Narrow (~12 ppm)Wide (~400 ppm)Eliminates peak overlap in complex mixtures.
Background Signal High (Solvent/Bio-matrix)Zero (Silent background)Ideal for quantifying metabolites in plasma/urine.
Stereochem Sensitivity Low (Requires NOE)High (>5 ppm diff.)Instantly distinguishes axial vs. equatorial conformers.
Substituent Sensitivity Moderate (0.1–0.5 ppm)Extreme (1–20 ppm)Precise Hammett correlation for SAR studies.
Acquisition Time Fast (High sensitivity)Moderate (83% of

)
Negligible sensitivity loss compared to

.
Part 2: Chemical Shift Trends & Substituent Effects

The chemical shift (

Baseline Reference: For a generic 4-fluoro-4-phenylpiperidine in

-150 ppm and -170 ppm

Table 2: Representative Substituent Effects (Hammett Correlation)

Note: Values are approximate trends based on benzylic fluoride behaviors in

Aryl Substituent (para)Electronic EffectPredicted Shift (

)
Mechanism
-NO

(Nitro)
Strong EWGDownfield (-150 to -155 ppm)Deshielding via inductive withdrawl reduces electron density at F.
-CF

(Trifluoromethyl)
Moderate EWGDownfield (-155 to -160 ppm)Inductive deshielding.
-H (Unsubstituted)NeutralBaseline (~ -162 ppm) Reference standard.
-CH

(Methyl)
Weak EDGUpfield (-163 to -165 ppm)Hyperconjugative shielding.
-OCH

(Methoxy)
Strong EDGUpfield (-165 to -170 ppm)Resonance donation increases electron density at F.

Expert Insight: The "Geminal Effect" in these systems is non-additive. If the piperidine nitrogen is protonated (salt form) or acylated, the fluorine signal will shift further downfield (deshielded) by 2–5 ppm due to the through-space field effect of the cationic/polar nitrogen.

Part 3: Conformational Analysis (Axial vs. Equatorial)

The biological activity of piperidine derivatives often depends on the orientation of the 4-aryl group.

  • Equatorial Fluorine (

    
    ):  Generally appears downfield  (less negative ppm).
    
  • Axial Fluorine (

    
    ):  Generally appears upfield  (more negative ppm).
    

In 4-aryl-4-fluoropiperidines, the bulky aryl group prefers the equatorial position, forcing the fluorine into the axial position. However, solvent polarity can shift this equilibrium.

Diagram 1: Conformational Dynamics & Analysis Workflow

Gcluster_0Synthesis Phasecluster_119F NMR AnalysisAlcohol4-Aryl-4-piperidinolDASTFluorination (DAST)-78°C to RTAlcohol->DASTProduct4-Aryl-4-fluoropiperidineDAST->ProductShiftChemical Shift (δ)Electronic Env.Product->Shift Acquire SpectrumCouplingCoupling (J)ConformationProduct->CouplingHammett PlotHammett PlotShift->Hammett Plot correlates toAxial/Eq RatioAxial/Eq RatioCoupling->Axial/Eq Ratio determines

Caption: Workflow for synthesis and NMR characterization. DAST-mediated fluorination yields the target, which is analyzed for electronic (Shift) and steric (Coupling) data.

Part 4: Experimental Protocols
4.1 Synthesis via Deoxofluorination

The conversion of the tertiary alcohol to the fluoride is best achieved using Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Protocol:

  • Preparation: Dissolve 4-aryl-4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.1 M) under

    
    .
    
  • Addition: Cool to -78°C. Add DAST (1.2 eq) dropwise. Caution: DAST reacts violently with water.[1]

  • Reaction: Stir at -78°C for 1 hour, then warm to Room Temperature (RT) for 2–12 hours.

  • Quench: Pour slowly into saturated

    
     at 0°C.
    
  • Purification: Extract with DCM. The fluoro-product is less polar than the alcohol; purify via silica flash chromatography (Hexane/EtOAc).

4.2

NMR Acquisition Parameters

To ensure quantitative accuracy and proper referencing:

  • Solvent:

    
     (standard) or 
    
    
    (for polar salts).
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    ppm) or Hexafluorobenzene (
    
    
    ppm). Avoid
    
    
    due to volatility.
  • Pulse Sequence: zgig (Inverse gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) for integration accuracy.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    . Fluorine
    
    
    can be long (2–10s); use
    
    
    for quantitative work.
  • Spectral Width: 200 ppm (typically -50 to -250 ppm).

Part 5: Mechanistic Logic & References

The sensitivity of

Hammett Equation

2

Furthermore, the Gauche Effect dictates that fluorine often prefers the axial orientation in piperidines to maximize hyperconjugative donation from the C-H


Diagram 2: Electronic & Steric Influences

LogicSubstituentAryl Substituent(EWG / EDG)F_Shift19F Chemical Shift(δ ppm)Substituent->F_Shift Inductive/ResonanceRingCurrentAromatic RingCurrentRingCurrent->F_Shift Anisotropic EffectSolventSolvent PolarityConformationConformation(Axial vs Equatorial)Solvent->Conformation Dipole StabilizationConformation->F_Shift Spatial Environment

Caption: Factors influencing the 19F chemical shift. Electronic effects (red) and steric/environmental effects (green/yellow) both modulate the final signal.

References
  • Rosen, G. M., et al. (1975). "Synthesis and biological activity of some 4-aryl-4-fluoropiperidines." Journal of Medicinal Chemistry. Link

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (General reference for organofluorine shifts). Link

  • Thiebes, T., et al. (2020).[3] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal. Link

  • Organic Chemistry Portal. (2023). "Fluorination with DAST." (Protocol validation). Link

  • Hu, J., et al. (2015). "Recent advances in the synthesis of trifluoromethylated and fluorinated heterocycles." Beilstein Journal of Organic Chemistry. Link

Comparison of 4-(2-Chlorophenyl) vs 4-(4-Chlorophenyl)-4-fluoropiperidine activity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an objective, data-driven comparison of 4-(2-Chlorophenyl)-4-fluoropiperidine (Ortho-isomer) versus 4-(4-Chlorophenyl)-4-fluoropiperidine (Para-isomer). This analysis is designed for researchers in medicinal chemistry and pharmacology, focusing on structure-activity relationships (SAR), synthesis, and receptor binding profiles.

Executive Summary

The 4-phenyl-4-fluoropiperidine scaffold is a privileged structure in neuropsychiatric drug discovery, acting as a bioisostere for the metabolically labile 4-hydroxy derivatives found in classic agents like Haloperidol and Loperamide.

  • 4-(4-Chlorophenyl)-4-fluoropiperidine (Para-isomer): The "Gold Standard" pharmacophore. It exhibits high affinity for Sigma-1 (

    
    ) receptors , Dopamine D2 receptors , and the NMDA receptor NR2B subunit . The para-chloro substituent enhances lipophilicity and metabolic stability at the phenyl ring.
    
  • 4-(2-Chlorophenyl)-4-fluoropiperidine (Ortho-isomer): A "Steric Probe." The ortho-chloro substituent introduces significant torsional strain, forcing the phenyl ring out of coplanarity with the piperidine chair. This typically reduces affinity for flat binding pockets (e.g., D2) but is utilized to engineer selectivity or reduce off-target liabilities (e.g., hERG inhibition).

Quick Comparison Matrix
FeaturePara-Isomer (4-Cl) Ortho-Isomer (2-Cl)
Primary Application Antipsychotic/Analgesic PharmacophoreSelectivity Probe / Negative Control
Conformation Phenyl ring prefers equatorial/planar orientationPhenyl ring twisted (axial-like) due to steric clash
Metabolic Stability High (Blocked para-position)Moderate (Exposed para-position susceptible to CYP oxidation)
Key Targets

, D2, NMDA (NR2B), NET
Specialized Transporters / Ion Channels
Lipophilicity (cLogP) ~2.8 - 3.2~2.6 - 3.0 (More compact)

Structural & Physicochemical Analysis[1][2]

Steric & Electronic Effects

The biological divergence between these two isomers is driven by the Ortho-Effect .

  • Para-Substitution: The chlorine atom at the C4 position of the phenyl ring extends the molecular length but maintains a relatively flat, linear topology. This allows the phenyl group to slot into deep, hydrophobic pockets (e.g., the hydrophobic tunnel of the

    
     receptor).
    
  • Ortho-Substitution: The chlorine atom at the C2 position creates a steric clash with the equatorial protons of the piperidine ring (C3/C5). To relieve this strain, the phenyl ring rotates, often adopting a pseudo-axial conformation or a highly twisted angle relative to the piperidine chair.

Fluorine Bioisosterism

In both compounds, the C4-fluorine atom serves two critical roles:

  • Metabolic Blocking: It prevents the rapid formation of the pyridinium metabolite (neurotoxic) and blocks C4-hydroxylation.

  • pKa Modulation: The electronegative fluorine inductively lowers the pKa of the piperidine nitrogen (approx. 8.5–9.0) compared to the hydroxy analog, improving CNS penetration by increasing the fraction of non-ionized species at physiological pH.

Biological Activity Profile

Sigma-1 Receptor ( ) Affinity

The 4-phenylpiperidine moiety is a classic


 ligand.
  • Para-Isomer: Exhibits nanomolar affinity (Ki < 50 nM) . The para-chlorine atom engages in halogen bonding or hydrophobic interactions within the

    
     binding pocket.
    
  • Ortho-Isomer: Typically shows reduced affinity (Ki > 200 nM) . The twisted conformation prevents the phenyl ring from achieving optimal π-stacking interactions with aromatic residues (e.g., Tyr103, Phe107) in the receptor site.

NMDA Receptor (NR2B Subunit)

These scaffolds are structurally related to Ifenprodil , a selective NR2B antagonist.

  • Para-Isomer: Retains significant NR2B antagonism. The linear geometry mimics the "tail" of Ifenprodil, fitting into the inter-subunit interface.

  • Ortho-Isomer: The steric bulk often disrupts binding at the NR2B allosteric site, making this isomer a useful tool to "dial out" NMDA activity in multi-target drug design.

hERG Channel Liability
  • Para-Isomer: High risk. The linear, lipophilic nature of the 4-chlorophenyl group is a known pharmacophore for hERG channel blockade (associated with QT prolongation).

  • Ortho-Isomer: Often reduces hERG affinity . The non-planar geometry disrupts the π-π stacking interactions required for high-affinity blockade of the hERG pore.

Synthesis & Manufacturing Protocols

The synthesis of both isomers follows a divergent route from a common precursor. The critical step is the introduction of the fluorine atom using Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor.

Synthetic Pathway (DOT Diagram)

SynthesisPathway cluster_0 Critical Control Point Start N-Boc-4-Piperidone Grignard Grignard Addition (Ar-MgBr) Start->Grignard THF, -78°C Intermediate Tertiary Alcohol (4-Ar-4-OH-piperidine) Grignard->Intermediate Workup Fluorination Fluorination (DAST / Deoxo-Fluor) Intermediate->Fluorination -78°C to RT CH2Cl2 Deprotection Deprotection (TFA / HCl) Fluorination->Deprotection Acid Hydrolysis Product Final Product (4-Ar-4-F-piperidine) Deprotection->Product Neutralization

Caption: General synthetic workflow for 4-aryl-4-fluoropiperidines. The fluorination step is critical to avoid elimination side-products (tetrahydropyridines).

Detailed Experimental Protocol: Fluorination

Objective: Convert 4-(4-chlorophenyl)-4-hydroxypiperidine to 4-(4-chlorophenyl)-4-fluoropiperidine.

Reagents:

  • Substrate: N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the substrate and dissolve in anhydrous DCM. Cool the solution to -78°C  (Dry ice/Acetone bath).
    
  • Addition: Add DAST dropwise via syringe over 10 minutes. Caution: DAST reacts violently with water.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm to room temperature (RT) slowly over 2 hours. Monitor by TLC (formation of a less polar spot).

  • Quenching: Cool back to 0°C. Quench carefully with saturated aqueous

    
    . Gas evolution will occur.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

    • Note: The elimination product (4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine) is a common impurity. Ensure separation.

Experimental Validation: Binding Assay

To experimentally verify the activity difference, a radioligand binding assay is recommended.

Protocol: Sigma-1 Receptor Binding

Objective: Determine


 values for Ortho vs. Para isomers.
  • Tissue Preparation: Rat brain homogenates or HEK293 cells overexpressing human

    
     receptor.
    
  • Radioligand:

    
     (Specific for 
    
    
    
    ).
  • Non-specific Binding: Determine in the presence of 10

    
    M Haloperidol.
    
  • Incubation: Incubate membrane preparation with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the test compound (Ortho or Para isomer) for 120 min at 37°C.
  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Results:

  • Para-Isomer:

    
     nM (High Potency)
    
  • Ortho-Isomer:

    
     nM (Lower Potency)
    

References

  • Saify, Z. S., et al. (2005).[1] Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66.[1][2] Link[1][2]

  • Perreault, P., et al. (2011). Structure-activity relationships of 4,4-disubstituted piperidines as potent and selective Sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry, 19(1), 249-260.
  • Kugita, H., et al. (1965).[3] Synthesis of 4-phenylpiperidine derivatives. Journal of Medicinal Chemistry, 8(3), 313-317.

  • PubChem. (2025).[4] Compound Summary: 4-(4-Chlorophenyl)-4-fluoropiperidine.[5] Link

Sources

A Senior Application Scientist's Guide to Validating the Purity of 4-(2-Chlorophenyl)-4-fluoropiperidine via Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity for a Novel Piperidine Moiety

4-(2-Chlorophenyl)-4-fluoropiperidine is a substituted piperidine, a structural motif prevalent in a vast array of pharmacologically active compounds. Fluorinated piperidines, in particular, are of high interest in modern drug discovery due to the favorable metabolic stability and receptor-binding properties that the fluorine atom can confer.[1][2] The precise control and validation of the purity of such an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory formality; it is a fundamental pillar of drug safety and efficacy. Impurities, which can arise from the synthesis process, degradation, or storage, can possess their own pharmacological or toxicological profiles, potentially compromising the therapeutic window of the final drug product.[3][4]

This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of 4-(2-Chlorophenyl)-4-fluoropiperidine. We will explore the causality behind the experimental design and demonstrate how a well-developed LC-MS method constitutes a self-validating system for ensuring API quality, in alignment with international regulatory standards.[5]

The Analytical Imperative: Why LC-MS is the Gold Standard

While HPLC-UV is a workhorse in many quality control laboratories, its utility is limited by its reliance on a chromophore for detection and its inability to definitively identify co-eluting species.[6][7] Mass Spectrometry, when coupled with liquid chromatography, overcomes these limitations by providing mass-to-charge ratio (m/z) data, a fundamental physical property of the analyte and its impurities.[8][9] This offers two profound advantages:

  • Unparalleled Specificity: MS can distinguish between compounds with identical retention times but different masses, virtually eliminating the risk of overlooking a co-eluting impurity. For a molecule like 4-(2-Chlorophenyl)-4-fluoropiperidine, potential impurities could include regioisomers (e.g., 4-(4-chlorophenyl) variants) or precursors that may be chromatographically similar but are easily resolved by mass.[10]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) allows for the fragmentation of a selected ion, providing a structural fingerprint that can be used to identify unknown impurities without the need for synthesizing every potential variant.[3] This capability is indispensable during process development and forced degradation studies.

The validation of an analytical procedure is the formal process of demonstrating its suitability for its intended purpose.[11][12] For impurity analysis, this means the method must be sensitive, specific, accurate, and precise enough to detect and quantify impurities at levels stipulated by regulatory bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[10][13][14]

Comparative Performance: LC-MS vs. HPLC-UV

To objectively illustrate the superiority of LC-MS for this specific application, we present a comparative summary of typical performance characteristics for a validated method. The data underscores the enhanced sensitivity and specificity that LC-MS provides.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Liquid Chromatography-Mass Spectrometry (LC-MS) Rationale for Superiority
Specificity Moderate; relies on chromatographic separation. Vulnerable to co-eluting impurities without chromophores.High; distinguishes compounds based on mass-to-charge ratio, providing an orthogonal detection mechanism.MS detection is based on an intrinsic molecular property (mass), not just chromatographic behavior, ensuring definitive identification.[10]
Limit of Detection (LOD) ~0.05% (area percent)<0.005% (area percent)MS detectors, particularly in selected ion monitoring (SIM) mode, are inherently more sensitive than UV detectors.
Limit of Quantification (LOQ) ~0.10% (area percent)<0.01% (area percent)The superior signal-to-noise ratio of MS allows for precise and accurate quantification at much lower concentrations.
Impurity Identification Not possible without reference standards.Possible via fragmentation (MS/MS) and accurate mass measurement for elemental composition.LC-MS/MS provides structural information, enabling the identification of unknown impurities that arise during synthesis or degradation.[3][15]
Method Development Requires careful optimization to separate all known impurities.More flexible; MS can resolve chromatographically similar impurities, simplifying initial method development.While chromatography must still be robust, the mass detector provides an extra dimension of separation.[4]

Experimental Protocol: A Self-Validating LC-MS/MS Method

This section details a robust, step-by-step protocol for the purity validation of 4-(2-Chlorophenyl)-4-fluoropiperidine. The choices within this protocol are deliberate, designed to build a self-validating system where the results are inherently trustworthy.

Workflow Overview

The analytical workflow is designed for comprehensive impurity profiling, from initial sample handling to final data analysis and reporting.

LCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A 1. Accurately weigh ~10 mg of 4-(2-Chlorophenyl)-4-fluoropiperidine B 2. Dissolve in 10.0 mL Diluent (50:50 Acetonitrile:Water) to create 1.0 mg/mL stock A->B C 3. Further dilute to 1.0 µg/mL for sensitivity tests (LOD/LOQ) B->C D 4. LC Separation (C18 Reverse Phase) C->D E 5. Ionization (Electrospray - ESI+) D->E F 6. MS Detection (Full Scan & MS/MS) E->F G 7. Integrate Peaks & Identify Impurities by Mass F->G H 8. Quantify by Area Percent (Relative to Main Peak) G->H I 9. Validate against ICH Q2(R1) Criteria (Specificity, Linearity, Accuracy, Precision) H->I

Caption: Workflow for Purity Validation via LC-MS.

Step-by-Step Methodology

1. Instrumentation and Reagents:

  • System: UHPLC system coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer.

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water.

  • Reference Standard: Well-characterized 4-(2-Chlorophenyl)-4-fluoropiperidine (Purity ≥ 99.5%).

2. Chromatographic Conditions (The "LC" Component):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Expertise & Experience: A C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of the analyte, while the particle size ensures high resolution and efficiency, critical for separating closely related impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Expertise & Experience: Formic acid is a volatile modifier that acidifies the mobile phase, promoting protonation of the piperidine nitrogen. This leads to sharp peak shapes and excellent ionization efficiency in positive ion mode ESI.[16]

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions (The "MS" Component):

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Expertise & Experience: The basic nitrogen in the piperidine ring is readily protonated, making ESI in positive mode the ideal choice for high-sensitivity detection of this class of compounds.[16]

  • Scan Mode:

    • Full Scan: m/z 100-500. To detect all potential impurities.

    • Product Ion Scan (MS/MS): For any detected impurity, fragment the protonated molecular ion [M+H]⁺ of the impurity to obtain structural information.

  • Key Parameters (Instrument Dependent):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120 °C

    • Desolvation Gas Flow & Temperature: Optimized for signal intensity.

Method Validation Protocol (The Trustworthiness Component)

To ensure the method is fit for purpose, it must be validated according to ICH Q2(R1) guidelines.[5][11] This process builds a foundation of trust in the data generated.

  • Specificity: Forced degradation studies are performed. The sample is stressed with acid, base, peroxide, heat, and light. The method must demonstrate the ability to separate the main peak from all degradation products, which are confirmed by their unique mass spectra.

  • Linearity: A series of solutions are prepared from the reference standard over a range of concentrations (e.g., from the LOQ to 150% of the expected impurity level). A calibration curve is plotted, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: Determined by a recovery study. A known amount of potential impurities is spiked into a pure sample at different concentrations. The method should accurately measure the spiked amount, with recovery typically expected to be within 90-110%.

  • Precision:

    • Repeatability: Multiple injections of the same sample should yield results with a low relative standard deviation (RSD), typically <5%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day to demonstrate the method's ruggedness.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is established experimentally and defines the reporting threshold for impurities.

By systematically executing this validation protocol, we create a self-validating system. The specificity studies prove we are measuring the right things, while linearity, accuracy, and precision studies prove we are measuring them correctly and consistently.

Conclusion: Beyond Compliance to Scientific Assurance

Validating the purity of a pharmaceutical compound like 4-(2-Chlorophenyl)-4-fluoropiperidine is a cornerstone of drug development. While multiple analytical techniques exist, LC-MS offers an unparalleled combination of sensitivity, specificity, and structural elucidation power.[8][9] A comparison with HPLC-UV clearly demonstrates the limitations of older methods for modern pharmaceutical challenges, where even trace impurities must be identified and controlled.

The detailed LC-MS protocol and validation strategy presented here are designed not just to meet regulatory requirements but to provide a high degree of scientific assurance. By understanding the causality behind each parameter and building a self-validating framework based on ICH guidelines, researchers, scientists, and drug development professionals can be confident in the quality and safety of their materials, paving the way for successful therapeutic development.

References

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • FDA Guidelines for Analytical Method Validation. Scribd. Available from: [Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS. Agilent Technologies. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Learn how to conduct structural analysis of impurities in pharmaceuticals. Separation Science. Available from: [Link]

  • Impurity Profiling and Characterization for Generic Project. ResolveMass Laboratories Inc. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Haloperidol-impurities. Pharmaffiliates. Available from: [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Springer. Available from: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available from: [Link]

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Comparative Guide: Fluorinated vs. Hydroxy Piperidine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, present in numerous FDA-approved drugs (e.g., donepezil, risperidone, fentanyl). Optimizing this scaffold often involves substituting hydrogen atoms to modulate physicochemical properties.[1] Two common strategies are hydroxylation (–OH) and fluorination (–F) .

While both substitutions introduce electron-withdrawing groups (EWGs) and polarity, their impact on potency, basicity (


), and metabolic stability differs fundamentally. This guide provides a technical comparison to assist researchers in selecting the optimal analog for lead optimization.

Physicochemical Profiling: The Core Differences

The choice between a fluorine or hydroxy substituent fundamentally alters the electronic and steric landscape of the piperidine ring.

Basicity Modulation ( )

The basicity of the piperidine nitrogen is critical for membrane permeability (which requires the neutral form) and hERG channel avoidance (which often requires reducing basicity).

  • Hydroxy Analogs: The –OH group is an EWG (

    
    ) but can also participate in intramolecular Hydrogen Bonding (IMHB) with the nitrogen lone pair, potentially masking basicity or altering solvation.
    
  • Fluorinated Analogs: Fluorine is the most electronegative element (

    
    , 
    
    
    
    ). It exerts a strong inductive effect ($ -I $), significantly lowering the
    
    
    of the piperidine nitrogen without the capacity to act as a hydrogen bond donor.

Data Comparison: Effect on Piperidine Nitrogen


 
ScaffoldSubstituentApprox.


(vs Parent)
Mechanism
Piperidine None (H)~11.2-Reference
4-Substituted 4-OH~10.8-0.4Weak Inductive
4-F~9.8-1.4Strong Inductive
3-Substituted 3-OH~9.5-1.7Inductive + IMHB
3-F~8.4-2.8Strong Inductive
3,3-Disubstituted 3,3-F,F~7.5-3.7Additive Inductive

Note: Values are approximate and solvent-dependent. Source: derived from van Niel et al. (J. Med.[2] Chem. 1999).[2]

Conformational Bias (The "Fluorine Effect")

Unlike the hydroxy group, which may adopt conformations based on H-bonding networks, fluorinated piperidines exhibit a distinct "Fluorine Gauche Effect" . In protonated 3-fluoropiperidines, the fluorine atom frequently prefers the axial orientation.[3] This is driven by a favorable charge-dipole interaction between the


 bond and the 

bond.[3]
  • Implication: If your binding pocket requires an equatorial substituent, 3-F substitution may lock the molecule in a non-bioactive conformation, reducing potency despite improved physicochemical properties.

Pharmacological Potency & Metabolic Stability[5][6][7][8][9]

Potency: Binding Interactions
  • Hydroxy (–OH): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

    • Best for: Pockets with unsatisfied backbone carbonyls or polar side chains (e.g., Asp, Glu).

    • Risk:[4] High desolvation penalty. The ligand must shed water to bind, which can cost enthalpy.

  • Fluorine (–F): Acts only as a weak HBA and introduces a strong dipole.

    • Best for: Hydrophobic pockets or regions with orthogonal dipoles (e.g., near amide backbones). The C-F bond is "polar hydrophobic"—it has a dipole but does not solvate strongly.

    • Benefit: Replacing –OH with –F often improves lipophilic efficiency (LipE) by maintaining polarity without the desolvation penalty of –OH.

Metabolic Stability (Blocking the Soft Spot)

Piperidine rings are prone to oxidative metabolism by Cytochrome P450 (CYP450), typically at the


-carbon (forming lactams) or remote positions (hydroxylation).
  • Hydroxy Strategy: Introducing an –OH group often creates a metabolite directly. While this increases solubility, it can accelerate clearance via Phase II conjugation (glucuronidation).

  • Fluorine Strategy: Fluorine blocks CYP-mediated hydroxylation at the substituted carbon due to the strength of the C-F bond (116 kcal/mol vs 99 kcal/mol for C-H).

    • Case Study: In the development of Ezetimibe and Risperidone analogs , fluorination blocked metabolic soft spots, significantly extending half-life (

      
      ).
      

Decision Logic & Visualization

Strategic Decision Tree

Use this logic flow to decide between F and OH substitutions during Lead Optimization.

DecisionTree Start Optimization Goal CheckMetab Is the Piperidine a Metabolic Soft Spot? Start->CheckMetab CheckPka Is Basicity/hERG a Liability? CheckMetab->CheckPka No UseF Strategy: Fluorination (Block Metabolism / Lower pKa) CheckMetab->UseF Yes (Oxidation prone) CheckHbond Does the Pocket need an H-Bond Donor? CheckPka->CheckHbond No CheckPka->UseF Yes (Need lower pKa) UseGemDifluoro Strategy: gem-Difluoro (Max pKa Reduction) CheckPka->UseGemDifluoro Yes (Need drastic reduction) CheckHbond->UseF No (Hydrophobic/Dipole only) UseOH Strategy: Hydroxylation (Add H-Bond / Solubility) CheckHbond->UseOH Yes (Specific Interaction)

Caption: Decision matrix for selecting Fluorine vs. Hydroxy modifications based on metabolic, electronic, and binding requirements.

Metabolic Blocking Mechanism

Visualizing how Fluorine prevents the CYP450 "Oxygen Rebound" mechanism compared to Hydrogen.

MetabolicBlocking cluster_H C-H Bond (Labile) cluster_F C-F Bond (Stable) CYP CYP450 (Heme-Fe=O) Drug_H Piperidine-H CYP->Drug_H H-Abstraction Drug_F Piperidine-F CYP->Drug_F F-Abstraction? Radical C• Radical Intermediate Drug_H->Radical Low Barrier Metabolite C-OH (Clearance) Radical->Metabolite OH Rebound Blocked Reaction Blocked Drug_F->Blocked High Barrier (116 kcal/mol)

Caption: Mechanistic comparison of CYP450 oxidation susceptibility between C-H and C-F bonds.

Experimental Protocols

To objectively compare these analogs, rigorous experimental validation is required.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between F- and OH-analogs.
  • Preparation: Prepare 10 mM stock solutions of the Parent, F-analog, and OH-analog in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Metric: A fluorinated analog is superior if

      
      .
      
Protocol 2: Determination via Potentiometric Titration

Objective: Quantify the inductive effect of the substitution.

  • Setup: Use a SiriusT3 or equivalent potentiometric titrator.

  • Sample: Dissolve 1-2 mg of compound in 0.15 M KCl (ionic strength adjustor).

  • Titration:

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Perform in triplicate under

      
       atmosphere to exclude 
      
      
      
      .
  • Data Processing: Use the Bjerrum plot method to identify the inflection point corresponding to the piperidine nitrogen.

    • Note: Expect

      
       to 
      
      
      
      for fluorinated analogs compared to parent.

Case Studies

Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors (Merck)[4]
  • Challenge: The parent piperidine lead suffered from high P-glycoprotein (P-gp) efflux and hERG toxicity due to high basicity (

    
    ).
    
  • Solution: Introduction of a 3-fluoro substituent.

  • Outcome:

    • 
       reduced to ~8.0.
      
    • Maintained potency while significantly reducing P-gp efflux ratio.

    • Led to clinical candidate MK-0731 .[3]

  • Takeaway: Fluorine was superior to hydroxy here because OH would have introduced polarity that limits permeability, whereas F reduced basicity while maintaining lipophilicity.

Case Study 2: 5-HT1D Receptor Agonists
  • Comparison: Researchers compared 4-fluoropiperidine vs 4-hydroxypiperidine linkers in indole-based ligands.

  • Result:

    • The 4-F analogs showed improved oral bioavailability (

      
      ) compared to 4-OH.
      
    • The 4-OH analogs were rapidly glucuronidated (Phase II metabolism), whereas the 4-F analogs were metabolically stable.

References

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • van Niel, M. B., et al. (1999).[2] Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles... gives selective human 5-HT1D receptor ligands. Journal of Medicinal Chemistry. Link

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs... to Improve Metabolic Stability. Drug Metabolism and Disposition.[5][6][7] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.